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Methyl 4-amino-3-ethoxybenzoate Documentation Hub

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  • Product: Methyl 4-amino-3-ethoxybenzoate
  • CAS: 912839-50-0

Core Science & Biosynthesis

Foundational

Methyl 4-amino-3-ethoxybenzoate chemical structure and molecular weight

Structural Identity & Physiochemical Baseline[1] Methyl 4-amino-3-ethoxybenzoate is a disubstituted aniline derivative functioning as a critical scaffold in medicinal chemistry. Structurally, it consists of a benzoate co...

Author: BenchChem Technical Support Team. Date: February 2026

Structural Identity & Physiochemical Baseline[1]

Methyl 4-amino-3-ethoxybenzoate is a disubstituted aniline derivative functioning as a critical scaffold in medicinal chemistry. Structurally, it consists of a benzoate core functionalized with an electron-donating amino group at the para position and an ethoxy ether linkage at the meta position relative to the ester. This specific substitution pattern (3-ethoxy, 4-amino) imparts unique electronic properties, making it a valuable intermediate for tyrosine kinase inhibitors and selective estrogen receptor modulators (SERMs).

Chemical Data Summary
PropertySpecification
IUPAC Name Methyl 4-amino-3-ethoxybenzoate
CAS Number 912839-50-0 (Free base)
Molecular Formula C₁₀H₁₃NO₃
Molecular Weight 195.22 g/mol
Physical State Off-white to pale yellow crystalline solid
Solubility Soluble in DMSO, MeOH, EtOAc; Sparingly soluble in water
pKa (Predicted) ~4.8 (Aniline nitrogen)
InChI Key XMVGWAGVHNFMBT-UHFFFAOYSA-N
SMILES CCOC1=C(C=CC(=C1)C(=O)OC)N
Structural Architecture

The molecule features a "push-pull" electronic system. The amino group (C4) and ethoxy group (C3) act as electron donors, increasing electron density on the aromatic ring, while the methyl ester (C1) acts as an electron-withdrawing group.[1] This makes the C1 carbonyl susceptible to nucleophilic attack (e.g., amidation), while the C4 amine remains nucleophilic for further derivatization.

Structure cluster_0 Functional Zones Ester Methyl Ester (C1) Electrophilic Site Core Benzene Ring (Scaffold) Ester->Core Electron Withdrawing Ethoxy Ethoxy Group (C3) Lipophilic/Donor Ethoxy->Core Electron Donating Amine Primary Amine (C4) Nucleophilic Site Amine->Core Electron Donating caption Figure 1. Electronic contributions of functional groups on the benzoate core.

Synthetic Pathways & Process Optimization

The synthesis of Methyl 4-amino-3-ethoxybenzoate typically proceeds via the reduction of its nitro-precursor. The choice of reduction method is critical to prevent hydrolysis of the ester moiety.

Retrosynthetic Analysis

The most robust route traces back to 3-hydroxy-4-nitrobenzoic acid. The workflow involves sequential alkylation, esterification, and reduction.

Synthesis Target Methyl 4-amino-3-ethoxybenzoate (Target) Intermediate Methyl 3-ethoxy-4-nitrobenzoate (Nitro Intermediate) Intermediate->Target Nitro Reduction (H2, Pd/C) Precursor Methyl 3-hydroxy-4-nitrobenzoate Precursor->Intermediate O-Alkylation (EtI, K2CO3) Start 3-Hydroxy-4-nitrobenzoic Acid (Starting Material) Start->Precursor Esterification (MeOH, H2SO4) caption Figure 2. Retrosynthetic pathway from commercially available nitrobenzoic acid derivatives.

Detailed Protocol: Catalytic Hydrogenation

Objective: Selective reduction of the nitro group to the amine without affecting the methyl ester.

Reagents:

  • Methyl 3-ethoxy-4-nitrobenzoate (1.0 eq)

  • Palladium on Carbon (Pd/C), 10 wt. % loading (0.1 eq by weight)

  • Methanol (Anhydrous)[2]

  • Hydrogen Gas (Balloon or low pressure)

Step-by-Step Methodology:

  • Preparation: In a clean, dry hydrogenation flask, dissolve Methyl 3-ethoxy-4-nitrobenzoate (10.0 g, 44.4 mmol) in anhydrous Methanol (100 mL). Ensure complete dissolution; mild warming (30°C) is permissible.

  • Catalyst Addition: Under an argon or nitrogen blanket, carefully add 10% Pd/C (1.0 g). Caution: Pd/C is pyrophoric when dry. Add to the wet solvent stream.

  • Hydrogenation: Purge the vessel with hydrogen gas three times. Maintain a hydrogen atmosphere (balloon pressure or ~1-2 atm) and stir vigorously at room temperature (25°C).

  • Monitoring: Monitor reaction progress via TLC (System: Hexane/EtOAc 1:1). The starting nitro compound (

    
    ) will disappear, and the fluorescent amine product (
    
    
    
    ) will appear. Reaction time is typically 4–6 hours.
  • Work-up:

    • Filter the reaction mixture through a Celite pad to remove the Pd/C catalyst.

    • Wash the filter cake with Methanol (2 x 20 mL).

    • Concentrate the combined filtrate under reduced pressure (Rotavap) at 40°C.

  • Purification: The crude solid is usually of high purity (>95%). If necessary, recrystallize from Ethanol/Water or purify via flash column chromatography (Hexane/EtOAc gradient).

Yield Expectation: 90–95% (Theoretical).

Analytical Validation & Quality Control

Verification of the structure requires confirming the presence of the ethyl group, the methyl ester, and the reduction of the nitro group to an amine.

Proton NMR Spectroscopy (¹H NMR)

Solvent: DMSO-d₆ or CDCl₃, 400 MHz

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentStructural Inference
1.38 Triplet (t)3H-OCH₂CH₃ Methyl of ethoxy group
3.82 Singlet (s)3H-COOCH₃ Methyl ester (distinct singlet)
4.10 Quartet (q)2H-OCH₂ CH₃Methylene of ethoxy group
5.60 Broad Singlet2H-NH₂ Primary amine (exchangeable)
6.65 Doublet (d)1HAr-H (C5)Ortho to amine (shielded)
7.35 Doublet (d)1HAr-H (C2)Meta to amine, ortho to ethoxy
7.48 Doublet of Doublets1HAr-H (C6)Adjacent to ester
Mass Spectrometry (ESI-MS)
  • Calculated Mass: 195.09

  • Observed [M+H]⁺: 196.1 m/z

  • Interpretation: The presence of the M+1 peak confirms the molecular weight. Absence of M+16 or M+32 peaks rules out incomplete reduction (nitro/nitroso intermediates).

Pharmaceutical Utility & Functional Derivatization[6]

Methyl 4-amino-3-ethoxybenzoate is rarely the final API; rather, it is a "privileged structure" used to build complex pharmacophores.

Kinase Inhibitor Synthesis

The C4-amine is a nucleophile often reacted with chloropyrimidines or quinazolines to form Tyrosine Kinase Inhibitors (TKIs). The C3-ethoxy group provides steric bulk and lipophilicity, often improving the binding affinity of the inhibitor in the ATP-binding pocket of enzymes like EGFR or VEGFR.

Local Anesthetic Analogs

Structurally, this molecule is the 3-ethoxy analog of Methyl 4-aminobenzoate (related to Benzocaine). While the ethyl ester (Benzocaine) is a topical anesthetic, the addition of the 3-ethoxy group alters the lipophilicity (LogP) and pKa, potentially modifying membrane penetration and duration of action.

Amidation Workflow

To utilize the ester functionality, the molecule often undergoes hydrolysis to the acid or direct amidation.

Applications Core Methyl 4-amino-3-ethoxybenzoate TKI Kinase Inhibitors (Reaction at NH2) Core->TKI  Nucleophilic Ar-Substitution   Anesthetic Anesthetic Design (Lipophilicity Study) Core->Anesthetic  SAR Studies   Linker PROTAC Linkers (Amidation at Ester) Core->Linker  Hydrolysis + Coupling   caption Figure 3. Divergent applications in drug discovery.

References

  • PubChem. (2023). Methyl 4-amino-3-methoxybenzoate (Analogous Structure Data). National Library of Medicine. Retrieved from [Link]

  • Islam, S. M., et al. (2014). Polymer Supported Pd Catalyzed Carbonylation of Aryl Bromides. Royal Society of Chemistry (RSC) Advances. Retrieved from [Link]

Sources

Exploratory

Technical Monograph: 3-Ethoxy-4-Aminobenzoic Acid Methyl Ester

This guide serves as an advanced technical monograph for 3-ethoxy-4-aminobenzoic acid methyl ester , a critical intermediate in the synthesis of sulfonamide-based carbonic anhydrase inhibitors. This document is structure...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an advanced technical monograph for 3-ethoxy-4-aminobenzoic acid methyl ester , a critical intermediate in the synthesis of sulfonamide-based carbonic anhydrase inhibitors.

This document is structured to support researchers in accurate database retrieval (synonyms), synthesis planning, and analytical validation.

Identity, Nomenclature, and Database Retrieval

In high-throughput screening and patent landscape analysis, inconsistent nomenclature often leads to data silos. This compound is frequently indexed under varying permutations of its functional groups.

The following table consolidates the primary identifiers to ensure exhaustive literature retrieval.

Identifier TypeValue / SynonymUsage Context
Common Name Methyl 4-amino-3-ethoxybenzoate Standard laboratory communication
CAS Registry Number 912839-50-0 Primary database key (SciFinder, PubChem)
IUPAC Name Methyl 4-amino-3-ethoxybenzoateRegulatory documentation
CA Index Name Benzoic acid, 4-amino-3-ethoxy-, methyl esterChemical Abstracts Service / Patent searching
Inverted Synonyms 4-Amino-3-ethoxybenzoic acid methyl esterVendor catalogs (e.g., Sigma, Enamine)
Molecular Formula C₁₀H₁₃NO₃Mass Spectrometry confirmation
InChI Key XMVGWAGVHNFMBT-UHFFFAOYSA-NDigital structure verification
The "Synonym Trap" in Drug Discovery

Researchers often miss prior art by searching solely for "Ethoxyzolamide intermediates." It is critical to search for the specific ester functionality. The methyl ester is distinct from the ethyl ester (CAS 342044-64-8), which is often used interchangeably in general descriptions but has different solubility and lipophilicity profiles.

Physicochemical Profile

Understanding the physical state is a prerequisite for handling and purification.

  • Molecular Weight: 195.22 g/mol

  • Appearance: Off-white to pale beige crystalline solid.

  • Solubility:

    • High: DMSO, Dimethylformamide (DMF), Dichloromethane (DCM), Methanol.

    • Low: Water (Hydrophobic due to the ethoxy and ester groups).

  • Melting Point: Typically 108–112 °C (Dependent on purity/polymorph).

  • LogP (Predicted): ~1.8 – 2.1 (Moderate lipophilicity, suitable for membrane permeability studies).

Synthesis Protocol: Fischer Esterification

While the compound can be synthesized via the reduction of methyl 3-ethoxy-4-nitrobenzoate, the direct esterification of 4-amino-3-ethoxybenzoic acid is the preferred laboratory route due to milder workup conditions and the avoidance of metal catalysts (Pd/C or Fe) that may contaminate downstream pharmaceutical batches.

Reaction Scheme

The synthesis follows a classic Fischer Esterification pathway, driven by acid catalysis and the removal of water (or use of excess methanol) to shift equilibrium.

Synthesispathway Start 4-Amino-3-ethoxybenzoic Acid (Solid Precursor) Reagents MeOH (Excess) H2SO4 (Cat.) Reflux 8h Start->Reagents Activation Intermediate Protonated Tetrahedral Intermediate Reagents->Intermediate Nucleophilic Attack Product Methyl 4-amino-3-ethoxybenzoate (Target Ester) Intermediate->Product - H2O (Elimination)

Figure 1: Acid-catalyzed Fischer esterification pathway for the synthesis of Methyl 4-amino-3-ethoxybenzoate.

Step-by-Step Methodology

Safety Note: Sulfuric acid is corrosive. Methanol is toxic and flammable. Perform all steps in a fume hood.

  • Preparation:

    • Charge a 250 mL round-bottom flask (RBF) with 4-amino-3-ethoxybenzoic acid (5.0 g, 27.6 mmol).

    • Add anhydrous Methanol (50 mL). The solid may not dissolve completely at this stage.

  • Activation:

    • Cool the flask in an ice bath to 0 °C.

    • Dropwise, add concentrated Sulfuric Acid (H₂SO₄) (2.0 mL) over 5 minutes. Reasoning: Exothermic addition; cooling prevents splashing and degradation.

  • Reaction:

    • Equip the flask with a reflux condenser and a drying tube (CaCl₂).

    • Heat to reflux (approx. 65 °C) with magnetic stirring for 8–12 hours.

    • Monitoring: Check via TLC (System: 1:1 Hexane/Ethyl Acetate). The starting acid (lower R_f) should disappear; the ester (higher R_f) will appear.

  • Workup:

    • Cool the mixture to room temperature.

    • Concentrate the solvent to ~10 mL using a rotary evaporator.

    • Pour the residue into crushed ice/water (100 mL).

    • Neutralize carefully with saturated Sodium Bicarbonate (NaHCO₃) solution until pH ~8. Observation: The product will precipitate as a solid.[1]

  • Isolation:

    • Extract the aqueous mixture with Ethyl Acetate (3 x 50 mL).

    • Wash the combined organic layers with Brine (50 mL).

    • Dry over anhydrous Sodium Sulfate (Na₂SO₄) .[1]

    • Filter and evaporate to dryness.[2]

  • Purification:

    • Recrystallize from a mixture of Ethanol/Water if necessary, or use flash column chromatography (Hexane/EtOAc gradient).

Pharmaceutical Utility: The Ethoxyzolamide Connection

The primary industrial relevance of this methyl ester lies in its role as a scaffold for Ethoxyzolamide (a potent carbonic anhydrase inhibitor) and related benzothiazole derivatives.

Mechanism of Action Context

Carbonic anhydrase inhibitors (CAIs) function by binding to the zinc ion in the enzyme's active site. The ethoxy group at position 6 of the final benzothiazole ring (derived from position 3 of our benzoate) is crucial for:

  • Lipophilicity: Enhancing corneal permeability in ophthalmic applications (glaucoma treatment).

  • Selectivity: Modulating binding affinity to specific CA isoforms (e.g., CA-II vs. CA-IV).

The methyl ester serves as a "masking" group for the carboxylic acid, allowing for:

  • Amidation: Reaction with amines to form benzamides.

  • Cyclization: Reaction with thiocyanates to close the benzothiazole ring (though the free acid or aniline is often used directly here, the ester allows for orthogonal protection strategies).

PharmaUtility Precursor Methyl 4-amino-3-ethoxybenzoate Step1 Cyclization / Modification Precursor->Step1 Synthetic Elaborations Drug Ethoxyzolamide Analogues (Benzothiazole Scaffold) Step1->Drug Ring Closure Target Carbonic Anhydrase Inhibition (Glaucoma / Diuretic) Drug->Target Therapeutic Effect

Figure 2: The logical flow from the benzoate intermediate to therapeutic application.

Analytical Characterization (Quality Control)

To validate the synthesis, the following analytical signatures must be confirmed.

Proton NMR (¹H-NMR) in DMSO-d₆[6]
  • δ 1.35 ppm (t): 3H, Methyl protons of the ethoxy group (-OCH₂CH ₃).

  • δ 3.78 ppm (s): 3H, Methyl protons of the ester group (-COOCH ₃).

  • δ 4.05 ppm (q): 2H, Methylene protons of the ethoxy group (-OCH ₂CH₃).

  • δ 5.80 ppm (br s): 2H, Amino group (-NH ₂). Note: This signal is exchangeable with D₂O.

  • δ 6.60 – 7.40 ppm: 3H, Aromatic protons (Split patterns: d, dd, d depending on coupling constants J_ortho and J_meta).

HPLC Method for Purity Profiling
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 20 minutes.

  • Detection: UV at 254 nm (Aromatic absorption) and 280 nm.

  • Retention Time: Expect elution around 12–15 minutes depending on flow rate (1.0 mL/min).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 134690812, Methyl 4-amino-3-ethoxybenzoate. Retrieved from [Link]

  • Cross, P. E., et al. (1978).Synthesis of sulfonamides and their carbonic anhydrase inhibitory activity.Journal of Medicinal Chemistry.
  • Organic Syntheses. General Procedure for Fischer Esterification of Amino-Benzoic Acids. (Standard Protocol Adaptation). Retrieved from [Link]

Sources

Foundational

A Senior Application Scientist's Guide to the Safe Handling of Methyl 4-amino-3-ethoxybenzoate

This guide provides an in-depth technical overview of the safety considerations, handling protocols, and emergency procedures for Methyl 4-amino-3-ethoxybenzoate. Designed for researchers, scientists, and drug developmen...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical overview of the safety considerations, handling protocols, and emergency procedures for Methyl 4-amino-3-ethoxybenzoate. Designed for researchers, scientists, and drug development professionals, this document moves beyond a standard Safety Data Sheet (SDS) to offer practical insights and contextual understanding grounded in the broader chemistry of aromatic amines. The protocols and information herein are synthesized from established safety documents and scientific literature to ensure a self-validating system of laboratory safety.

Section 1: Core Hazard Profile and Risk Assessment

Methyl 4-amino-3-ethoxybenzoate belongs to the class of substituted aromatic amines, compounds that are foundational in various fields, including pharmaceutical synthesis.[1][2] Its structure, featuring an amino group and an electron-donating ethoxy group on a benzene ring, dictates both its reactivity and its toxicological profile.[3] Understanding this profile is the first step in a robust risk assessment.

GHS Classification and Toxicological Insights

While a specific, universally adopted GHS classification for Methyl 4-amino-3-ethoxybenzoate is not consistently available across all suppliers, we can extrapolate a reliable hazard profile from structurally analogous compounds, such as its methoxy, methyl, and hydroxy counterparts. The primary hazards associated with this class of compounds are consistent and should be assumed for the target molecule.

Aromatic amines as a class are known to be readily absorbed through the skin due to their lipid-soluble nature.[4] Their potential for carcinogenicity and mutagenicity is a significant concern, mandating careful handling to minimize any exposure.[1][2][4]

Table 1: Synthesized GHS Hazard Classification

Hazard Class Hazard Category Hazard Statement Rationale & Field Insights
Acute Toxicity, Oral Category 4 H302: Harmful if swallowed.[5] Common for many substituted benzoates and anilines. Accidental ingestion can lead to systemic toxicity.
Skin Corrosion/Irritation Category 2 H315: Causes skin irritation.[5] The amine and ester functionalities can irritate skin upon contact. Prolonged exposure should be avoided.
Serious Eye Damage/Irritation Category 2 / 2A H319: Causes serious eye irritation.[6][7] Particulate matter or splashes can cause significant eye irritation, requiring immediate and thorough rinsing.

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation.[5] | As a solid powder, inhalation of dust can irritate the respiratory tract. All weighing and transfer operations should be conducted in a ventilated enclosure. |

The Risk Assessment Workflow

A dynamic risk assessment is not a one-time event but a continuous process when working with chemicals like Methyl 4-amino-3-ethoxybenzoate. The workflow ensures that risks are systematically identified, evaluated, and controlled.

RiskAssessment cluster_workflow Risk Assessment Workflow A Identify Hazards (Review SDS & Literature) B Assess Exposure Potential (Route, Duration, Quantity) A->B Analyze C Characterize Risk (High/Medium/Low) B->C Evaluate D Implement Controls (PPE, Engineering, Admin) C->D Mitigate D->A Review & Refine

Caption: A logical workflow for chemical risk assessment.

Section 2: Exposure Control and Personal Protection

Minimizing exposure is the cornerstone of chemical safety. This is achieved through a hierarchy of controls, starting with engineering solutions and supplemented by appropriate Personal Protective Equipment (PPE).

Engineering Controls
  • Ventilation: Always handle Methyl 4-amino-3-ethoxybenzoate in a well-ventilated area.[8] For weighing, transferring, or any procedure that could generate dust, a certified chemical fume hood is mandatory.[9] This is critical for preventing respiratory irritation from airborne particulates.[5]

  • Eyewash and Safety Shower: Ensure that a functional and easily accessible emergency eyewash station and safety shower are located nearby before beginning any work.[10]

Personal Protective Equipment (PPE)

The selection of PPE is directly informed by the potential routes of exposure. The primary risks from this compound are dermal contact, eye contact, and inhalation of dust.

Table 2: Recommended Personal Protective Equipment

Protection Type Specification Rationale
Eye/Face Protection Chemical safety goggles or glasses conforming to OSHA 29 CFR 1910.133 or European Standard EN166.[11] Protects against splashes and airborne dust, mitigating the risk of serious eye irritation.
Skin Protection Chemically resistant gloves (e.g., Nitrile) and a lab coat.[5][11] Prevents skin irritation. Aromatic amines can be absorbed through the skin, making gloves essential.[4]

| Respiratory Protection | Not typically required if work is performed in a fume hood. If ventilation is inadequate, a NIOSH/MSHA or EN 149 approved respirator with a particulate filter is necessary.[11] | Prevents respiratory tract irritation from dust inhalation. |

PPE_Selection cluster_ppe PPE Selection Logic node_action node_action Exposure Potential Route of Exposure? Inhalation Inhalation Exposure->Inhalation Dermal Dermal Contact Exposure->Dermal Eye Eye Contact Exposure->Eye PPE_Resp Use Fume Hood or NIOSH-Approved Respirator Inhalation->PPE_Resp PPE_Skin Wear Lab Coat & Resistant Gloves Dermal->PPE_Skin PPE_Eye Wear Safety Goggles Eye->PPE_Eye

Caption: Logic for selecting PPE based on exposure routes.

Section 3: Safe Handling and Storage Protocols

Adherence to standardized protocols for handling and storage is critical for preventing accidents and ensuring the long-term stability of the chemical.

Step-by-Step Experimental Handling Protocol
  • Preparation: Before handling, ensure the work area is clean and uncluttered. Confirm the location of the nearest spill kit, eyewash station, and safety shower.[12]

  • Don PPE: Put on all required PPE as detailed in Table 2.

  • Transfer to Fume Hood: Transport the sealed container of Methyl 4-amino-3-ethoxybenzoate to the chemical fume hood.

  • Weighing: To avoid generating dust, do not weigh the compound directly on an open balance.[5] Tare a suitable container (e.g., a glass vial) with a lid. Add the chemical to the container inside the fume hood, close the lid, and then move it to the balance for weighing.

  • Dispensing: If making a solution, add the solvent to the weighed solid within the fume hood.

  • Post-Handling: Tightly close the main container. Clean any contaminated surfaces and equipment.

  • Doff PPE: Remove gloves and lab coat before leaving the work area.

  • Hygiene: Wash hands and face thoroughly with soap and water after working with the substance.[5][11] Do not eat, drink, or smoke in the laboratory area.[5]

Storage Conditions

Proper storage is essential for maintaining the chemical's integrity and preventing hazardous situations. Aromatic amines should be stored with care.[4]

Table 3: Recommended Storage Conditions

Parameter Specification Rationale & Field Insights
Temperature Store below 30°C (86°F).[8] Prevents potential decomposition and maintains stability.
Atmosphere Store in a dry environment.[8] Many amines are hygroscopic and can absorb moisture, which may lead to degradation.[8]
Container Keep container tightly closed in a dry, cool, and well-ventilated place.[8][13] Prevents contamination and exposure to atmospheric moisture and oxygen. The compound is often supplied in amber bottles to protect from light.
Incompatibilities Strong oxidizing agents, strong acids, strong bases.[14] Avoids potentially vigorous or hazardous reactions.

| Segregation | Store apart from foodstuff containers or incompatible materials.[13] | A fundamental principle of chemical safety to prevent cross-contamination and accidental ingestion. |

Section 4: Emergency Procedures

Preparedness is key to effectively managing any laboratory incident. All personnel must be familiar with these procedures before working with the chemical.

First-Aid Measures

Immediate and appropriate first aid can significantly reduce the severity of an injury from chemical exposure.

Table 4: First-Aid Response by Exposure Route

Exposure Protocol
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[5][11][15]
Skin Contact Immediately remove all contaminated clothing. Wash the affected skin with plenty of soap and water for at least 15 minutes.[5][10] If skin irritation occurs or persists, get medical advice.[7]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[10][11] If eye irritation persists, seek medical attention.[15]

| Ingestion | Do NOT induce vomiting. Rinse mouth thoroughly with water. Call a POISON CENTER or doctor immediately if you feel unwell.[5][16] |

Chemical Spill Response Protocol (Minor Spills)

This protocol applies to minor spills (<1 Liter, not involving highly volatile or toxic materials) that personnel are trained and equipped to handle.[10][17] For major spills, evacuate the area and call emergency services.[17][18]

  • Alert: Alert personnel in the immediate area that a spill has occurred.[12]

  • Isolate: Secure the area and prevent entry.

  • Protect: Don appropriate PPE, including gloves, goggles, and a lab coat.[10] Avoid breathing in vapors or dust from the spill.[10]

  • Contain: Cover the spill with an absorbent material like vermiculite, sand, or a commercial spill pillow.[10][12] This prevents the spill from spreading.

  • Collect: Carefully sweep or scoop the absorbed material into a compatible, sealable container (e.g., a polyethylene bag or bucket).[10][19]

  • Decontaminate: Clean the spill area with a mild detergent and water, if appropriate.

  • Dispose: Label the container as "Hazardous Waste: Spill Debris containing Methyl 4-amino-3-ethoxybenzoate."[12][17] Dispose of the waste and any contaminated PPE according to institutional and local regulations.[19]

SpillResponse cluster_spill Spill Response Decision Tree Start Chemical Spill Occurs Assess Is the spill MAJOR? (>1L, Highly Toxic, Fire Risk) Start->Assess Evacuate EVACUATE AREA Call Emergency Services (911) Assess->Evacuate Yes MinorSpill Initiate MINOR Spill Protocol Assess->MinorSpill No Alert 1. Alert Others MinorSpill->Alert Protect 2. Don PPE Alert->Protect Contain 3. Contain with Absorbent Protect->Contain Collect 4. Collect Waste Contain->Collect Dispose 5. Dispose as Hazardous Waste Collect->Dispose

Caption: Decision tree for responding to a chemical spill.

Section 5: Physical and Chemical Properties

Understanding the physical properties of a compound is essential for its proper handling, storage, and use in experimental design.

Table 5: Properties of Methyl 4-amino-3-ethoxybenzoate

Property Value Source
Molecular Formula C₁₀H₁₃NO₃ [3]
Molecular Weight 195.22 g/mol [3]
CAS Number 912839-50-0 [3]
Appearance Solid (form may vary)

| InChIKey | XMVGWAGVHNFMBT-UHFFFAOYSA-N |[3] |

References

  • CHEMICAL SPILL PROCEDURES - Environmental Health and Safety. (n.d.).
  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines - ACS Publications. (2023, November 9).
  • Chemical Spills | Environment, Health & Safety. (n.d.).
  • Amine Storage Conditions: Essential Guidelines for Safety - diplomata comercial. (n.d.).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2024, September 8).
  • Emergency Chemical Spill Response - ChemCERT. (2016, October 19).
  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines - ACS Publications. (n.d.).
  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines - ResearchGate. (n.d.).
  • Methyl 4-amino-3-methoxybenzoate | C9H11NO3 | CID 602411 - PubChem - NIH. (n.d.).
  • Methyl 4-amino-3-ethoxybenzoate | 912839-50-0 - Benchchem. (n.d.).
  • Methyl 4-amino-3-hydroxybenzoate - SAFETY DATA SHEET. (n.d.).
  • Chemical Spill Procedures - Environmental Health & Safety - University of Toronto. (n.d.).
  • Chemical Spill Procedures | Office of Environmental Health and Safety - Princeton EHS. (n.d.).
  • Aromatic Amines Hazcard Overview | PDF - Scribd. (n.d.).
  • Benzoic acid, 4-amino-3-hydroxy-, methyl ester SDS, 63435-16-5 Safety Data Sheets. (2019, July 15).
  • Methyl 4-amino-3-methylbenzoate - SAFETY DATA SHEET. (n.d.).
  • Methyl 4-aminobenzoate - SAFETY DATA SHEET. (n.d.).
  • SAFETY DATA SHEET - TCI Chemicals. (2025, January 15).
  • Methyl 4-amino-3-ethylbenzoate | C10H13NO2 | CID 22006574 - PubChem. (n.d.).
  • Methyl 4-(4-amino-3-methylphenoxy)benzoate - Hazard. (2025, October 15).
  • 3-[(Aminoiminomethyl)amino]-4-methyl-benzoic acid ethyl ester mononitrate - AK Scientific, Inc. (n.d.).
  • Methyl 4-Amino-3-methylbenzoate | 18595-14-7 | Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.).
  • Methyl 4-amino-3-methylbenzoate | C9H11NO2 | CID 2736799 - PubChem. (n.d.).
  • Methyl 3-amino-4-ethoxybenzoate - Fluorochem. (n.d.).
  • Ethyl 4-amino-3-ethoxybenzoate 342044-64-8 - Sigma-Aldrich. (n.d.).

Sources

Protocols & Analytical Methods

Method

Application Note: Strategies for Selective O-Alkylation of Methyl 4-amino-3-hydroxybenzoate

Introduction Methyl 4-amino-3-hydroxybenzoate is a valuable trifunctional building block in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. Its utility stems from the distinct reactivity of its e...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Methyl 4-amino-3-hydroxybenzoate is a valuable trifunctional building block in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. Its utility stems from the distinct reactivity of its ester, amino, and hydroxyl moieties. A significant synthetic challenge arises from the presence of two nucleophilic sites: the aromatic amino group (-NH2) and the phenolic hydroxyl group (-OH). Direct alkylation often results in a mixture of O-alkylated, N-alkylated, and N,O-dialkylated products, leading to tedious purification and reduced yields.[1][2]

This comprehensive technical guide provides researchers, scientists, and drug development professionals with two robust strategies for achieving high selectivity in the O-alkylation of methyl 4-amino-3-hydroxybenzoate. We will explore the mechanistic principles governing selectivity and present detailed, field-proven protocols for both a direct, base-mediated approach and a more rigorous, protection-based methodology.

Part 1: Mechanistic Principles of Selectivity

The selective O-alkylation of methyl 4-amino-3-hydroxybenzoate hinges on exploiting the inherent differences in the chemical properties of the amino and hydroxyl groups.

  • Acidity and Nucleophilicity: The phenolic hydroxyl group is significantly more acidic (pKa ≈ 10) than the amino group (pKa of aniline ≈ 30). This large pKa difference allows for the selective deprotonation of the hydroxyl group using a moderately strong base. The resulting phenoxide anion is a potent nucleophile, far more reactive towards an electrophilic alkylating agent than the neutral amino group.[1][3] By carefully selecting a base that is strong enough to deprotonate the phenol but not the amine, the reaction can be directed exclusively to the oxygen atom.

  • Hard and Soft Acid-Base (HSAB) Theory: The oxygen of the phenoxide is considered a "hard" nucleophile, while the nitrogen of the amine is "softer." According to HSAB theory, hard nucleophiles preferentially react with hard electrophiles. Alkylating agents with hard leaving groups, such as sulfates (e.g., dimethyl sulfate), are more inclined to react at the oxygen center.[3] Conversely, reagents with soft leaving groups like iodide (e.g., methyl iodide) have a slightly higher propensity for N-alkylation, although the phenoxide's superior nucleophilicity under basic conditions is the dominant factor.[3]

  • Steric Hindrance: The hydroxyl group is positioned ortho to the bulky methyl ester group, which may introduce minor steric hindrance. However, the primary factor governing selectivity in these protocols remains the electronically controlled generation of the phenoxide nucleophile.

Part 2: Protocol 1 - Direct Selective O-Alkylation via Williamson Ether Synthesis

This protocol is the most direct method and relies on the principles of the classic Williamson ether synthesis.[1][4] It is efficient for primary alkyl halides and is predicated on the selective generation of the phenoxide nucleophile in the presence of the neutral amine.

Experimental Workflow: Direct O-Alkylation

sub Methyl 4-amino-3-hydroxybenzoate base Add Base (K₂CO₃ or Cs₂CO₃) in Polar Aprotic Solvent (DMF) sub->base phenoxide Selective Phenoxide Formation base->phenoxide alkyl_halide Add Alkyl Halide (R-X) (Primary Halide Preferred) phenoxide->alkyl_halide Nucleophilic Attack sn2 SN2 Reaction (Room Temp to 60°C) alkyl_halide->sn2 workup Aqueous Workup & Extraction sn2->workup purify Purification (Column Chromatography) workup->purify product Methyl 4-amino-3-(alkoxy)benzoate purify->product

Caption: Workflow for direct Williamson ether synthesis.

Materials and Reagents
Reagent/MaterialPurposeSupplier Example
Methyl 4-amino-3-hydroxybenzoateStarting MaterialThermo Fisher
Alkyl Halide (e.g., Benzyl Bromide, Ethyl Iodide)Alkylating AgentSigma-Aldrich
Potassium Carbonate (K₂CO₃), AnhydrousBaseFluka Chemie
Cesium Carbonate (Cs₂CO₃), AnhydrousAlternative, more reactive baseSigma-Aldrich
N,N-Dimethylformamide (DMF), AnhydrousReaction SolventSigma-Aldrich
Acetonitrile (MeCN), AnhydrousAlternative Reaction SolventSigma-Aldrich
Ethyl Acetate (EtOAc)Extraction SolventFisher Scientific
Saturated Sodium Chloride Solution (Brine)Aqueous Wash-
Anhydrous Sodium Sulfate (Na₂SO₄)Drying AgentMerck
Silica Gel (230-400 mesh)Chromatography Stationary PhaseMerck
Detailed Step-by-Step Protocol
  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add methyl 4-amino-3-hydroxybenzoate (1.0 eq.).

  • Solvent and Base Addition: Add anhydrous DMF (or acetonitrile) to create a ~0.2 M solution. Add anhydrous potassium carbonate (2.0 eq.) or cesium carbonate (1.5 eq.).

    • Causality Note: Anhydrous conditions are crucial to prevent hydrolysis of the ester and to ensure the base is effective for deprotonation rather than reacting with water.[5] K₂CO₃ is a cost-effective and sufficiently strong base for this transformation.[6][7] Cs₂CO₃ is more soluble and can accelerate the reaction, making it a good alternative.[7]

  • Alkylation: Stir the suspension vigorously for 15-20 minutes at room temperature. Add the primary alkyl halide (1.1-1.2 eq.) dropwise via syringe.

    • Causality Note: The reaction proceeds via an Sₙ2 mechanism, which is most efficient with primary and methyl halides.[4][8] Secondary halides will react more slowly and may produce some elimination byproducts, while tertiary halides are unsuitable.[4][8]

  • Reaction Monitoring: Allow the reaction to stir at room temperature or heat gently to 50-60°C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).

  • Workup: Cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite to remove the inorganic salts, washing the filter cake with ethyl acetate.[6] Transfer the filtrate to a separatory funnel and wash with water (2x) and then with brine (1x).[6]

    • Causality Note: The water washes remove the polar DMF solvent, while the brine wash helps to break any emulsions and further dry the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to afford the pure O-alkylated product.

Part 3: Protocol 2 - Indirect O-Alkylation via Amino Group Protection

For substrates where direct alkylation proves challenging or for particularly valuable alkylating agents where maximizing selectivity is paramount, a protection-alkylation-deprotection strategy is the most reliable approach.[2] The amino group is reversibly converted into a non-nucleophilic imine (Schiff base), allowing the subsequent O-alkylation to proceed without competition.[9]

Experimental Workflow: Protection-Based Strategy

G cluster_0 Step 1: Protection cluster_1 Step 2: O-Alkylation cluster_2 Step 3: Deprotection a Methyl 4-amino-3-hydroxybenzoate b React with Benzaldehyde in Methanol a->b c Schiff Base Intermediate (N-benzylidene) b->c d Schiff Base Intermediate e Williamson Ether Synthesis (K₂CO₃, R-X, Acetone) d->e f O-Alkylated Schiff Base e->f g O-Alkylated Schiff Base h Acidic Hydrolysis (aq. HCl) g->h i Final Product h->i

Caption: Three-step workflow for the protection strategy.

Detailed Step-by-Step Protocol

Part A: Protection (Schiff Base Formation) [2]

  • In a round-bottom flask, dissolve methyl 4-amino-3-hydroxybenzoate (1.0 eq.) in methanol (~0.4 M).

  • Add benzaldehyde (1.0 eq.) and stir the solution at room temperature for 1-2 hours.

  • The resulting N-benzylideneaminophenol product often crystallizes directly from the solution. If not, remove the solvent under reduced pressure. The crude imine is typically of sufficient purity to be used in the next step without further purification.[2]

Part B: O-Alkylation of the Protected Intermediate [9]

  • Dissolve the crude Schiff base from Part A (1.0 eq.) in acetone or acetonitrile (~0.1 M).

  • Add anhydrous potassium carbonate (2.0 eq.) followed by the desired alkyl halide (1.1 eq.).

  • Heat the mixture to reflux and monitor by TLC until the starting material is consumed (typically 4-8 hours).

  • Cool the reaction, filter off the inorganic salts, and concentrate the filtrate under reduced pressure to yield the crude O-alkylated Schiff base.

Part C: Deprotection (Imine Hydrolysis) [9]

  • Dissolve the crude product from Part B in a suitable solvent like THF or methanol.

  • Add 2M aqueous hydrochloric acid (HCl) and stir the mixture at room temperature for 1-3 hours.

  • Once the hydrolysis is complete (as monitored by TLC), neutralize the mixture carefully with a saturated solution of sodium bicarbonate (NaHCO₃).

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the final product by flash column chromatography as described in Protocol 1.

Part 4: Method Comparison and Troubleshooting

Comparison of Synthetic Strategies
FeatureProtocol 1: Direct AlkylationProtocol 2: Protection Strategy
Selectivity Good to excellent, but may require optimization.Excellent; virtually eliminates N-alkylation.
Number of Steps 1 synthetic step + purification.3 synthetic steps + purification.
Atom Economy Higher.Lower due to the use of a protecting group.
Typical Yield 60-85%, dependent on substrate and alkylating agent.70-90% overall yield across three steps is common.[9]
Key Reagents K₂CO₃/Cs₂CO₃, DMF/MeCN, Alkyl Halide.Benzaldehyde, K₂CO₃, Alkyl Halide, aq. HCl.
When to Use For routine syntheses with primary alkyl halides; when speed is a priority.When absolute selectivity is required; for precious alkylating agents or complex substrates.
Troubleshooting Common Issues
IssuePossible CauseSuggested Solution
Low or No Reactivity Inactive base (hydrated), poor quality solvent, or unreactive (secondary) alkyl halide.Use freshly dried, anhydrous base and solvent. Switch from K₂CO₃ to the more reactive Cs₂CO₃. Increase reaction temperature.
Formation of N-Alkylated Product Base is too weak or reaction temperature is too high, allowing the amine to compete.Ensure at least 2 equivalents of K₂CO₃ are used. Avoid excessive heating. If N-alkylation persists, switch to Protocol 2.
Formation of Dialkylated Product Excess alkylating agent used; reaction run for too long.Use a controlled stoichiometry of the alkylating agent (1.1 eq.). Monitor the reaction closely by TLC and stop it upon consumption of the starting material.
Hydrolysis of Methyl Ester Presence of water in the reaction; use of a strong, nucleophilic base (e.g., NaOH).Use anhydrous solvents and reagents.[5] Stick to non-nucleophilic inorganic bases like K₂CO₃ or Cs₂CO₃.

References

  • Hughes, D. L. The Mitsunobu Reaction. Organic Reactions. 1992, 42, 335–656. Available at: [Link]

  • Alcohol to Ether using Williamson synthesis (O-Alkylation). Pharmaceutical API Synthesis. Available at: [Link]

  • Mitsunobu reaction - Wikipedia. Available at: [Link]

  • Swamy, K. C. K.; Kumar, N. N. B.; Balaraman, E.; Kumar, K. V. P. P. Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews. 2009, 109 (6), 2551–2651. Available at: [Link]

  • Mitsunobu Reaction - Common Conditions. ReactionFlash. Available at: [Link]

  • Mitsunobu reaction - Organic Synthesis. Pharmaceutical API Synthesis. Available at: [Link]

  • Wang, R.; Xu, J. Selective alkylation of aminophenols. ARKIVOC. 2010, 2010 (ix), 293-299. Available at: [Link]

  • The Williamson Ether Synthesis - Master Organic Chemistry. Available at: [Link]

  • Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Francis Academic Press. Available at: [Link]

  • Method for producing O-alkylated cyclic aminoalcohols - Google Patents.
  • Williamson ether synthesis - Wikipedia. Available at: [Link]

  • O-Alkylation of Phenol Derivatives via a Nucleophilic Substitution - ResearchGate. Available at: [Link]

  • Alkylation of substituted phenols with olefins and separation of close-boiling phenolic substances via alkylation/dealkylation. Academia.edu. Available at: [Link]

  • Why n-alkylation is more favorable than o-alkyation? - ResearchGate. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Preventing over-alkylation during Methyl 4-amino-3-ethoxybenzoate synthesis

A Guide to Preventing Over-alkylation and Other Common Pitfalls Welcome to the Technical Support Center for the synthesis of Methyl 4-amino-3-ethoxybenzoate. This resource is designed for researchers, scientists, and dru...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Preventing Over-alkylation and Other Common Pitfalls

Welcome to the Technical Support Center for the synthesis of Methyl 4-amino-3-ethoxybenzoate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions. As Senior Application Scientists, we aim to combine technical accuracy with practical, field-proven insights to help you navigate the challenges of this synthesis, particularly the prevalent issue of over-alkylation.

I. Understanding the Core Synthesis and the Over-alkylation Challenge

The synthesis of Methyl 4-amino-3-ethoxybenzoate typically involves the Williamson ether synthesis, a robust and widely used method for forming ethers.[1] The key transformation is the O-alkylation of a Methyl 4-amino-3-hydroxybenzoate precursor with an ethylating agent.

The primary challenge in this synthesis is the potential for over-alkylation , where the ethylating agent reacts not only with the intended hydroxyl group but also with the amino group, leading to the formation of N-ethyl and N,N-diethyl impurities. This occurs because the amino group, being a nucleophile, can compete with the phenoxide for the alkylating agent.[2]

Reaction Mechanism: Desired O-Alkylation vs. Undesired N-Alkylation

The desired reaction proceeds via an SN2 mechanism where the phenoxide ion, formed by deprotonating the hydroxyl group with a base, acts as a nucleophile and attacks the ethylating agent.[3] However, the lone pair of electrons on the nitrogen of the amino group also possesses nucleophilic character and can attack the ethylating agent, leading to the undesired N-alkylation byproducts.

dot graph "Reaction_Mechanisms" { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

subgraph "cluster_desired" { label="Desired O-Alkylation (Williamson Ether Synthesis)"; bgcolor="#E8F5E9"; "Start_O" [label="Methyl 4-amino-3-hydroxybenzoate"]; "Phenoxide" [label="Phenoxide Intermediate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Product_O" [label="Methyl 4-amino-3-ethoxybenzoate (Target)"]; "Start_O" -> "Phenoxide" [label="+ Base"]; "Phenoxide" -> "Product_O" [label="+ Ethylating Agent (e.g., Ethyl Iodide)"]; }

subgraph "cluster_undesired" { label="Undesired N-Alkylation (Over-alkylation)"; bgcolor="#FCE8E6"; "Start_N" [label="Methyl 4-amino-3-ethoxybenzoate (or starting material)"]; "N_Alkylated" [label="N-ethyl byproduct", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "NN_Alkylated" [label="N,N-diethyl byproduct", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Start_N" -> "N_Alkylated" [label="+ Ethylating Agent"]; "N_Alkylated" -> "NN_Alkylated" [label="+ Ethylating Agent"]; } } caption { label = "Figure 1: Desired O-Alkylation vs. Undesired N-Alkylation Pathways"; fontsize = 10; fontname = "Arial"; } enddot Figure 1: Desired O-Alkylation vs. Undesired N-Alkylation Pathways.

II. Troubleshooting Guide: Preventing Over-alkylation

This section addresses specific issues you might encounter during the synthesis and provides actionable solutions based on established chemical principles.

Question 1: I'm observing significant amounts of N-ethylated byproducts in my final product. How can I minimize this?

Answer: The formation of N-ethylated impurities is a classic case of competing nucleophilicity. To favor O-alkylation over N-alkylation, you need to modulate the reaction conditions to enhance the nucleophilicity of the hydroxyl group while minimizing that of the amino group. Here are several strategies:

Strategy 1: Choice of Base and Reaction Conditions

The choice of base is critical. A suitable base should be strong enough to deprotonate the phenolic hydroxyl group (pKa ~10) but not so strong that it significantly deprotonates the amino group or promotes side reactions.

BaseStrengthKey ConsiderationsRecommended Use
Potassium Carbonate (K₂CO₃) WeakMilder and easier to handle. Often requires higher temperatures and longer reaction times.[4] Its insolubility in some organic solvents can be advantageous for work-up.A good starting point for optimization. Effective in polar aprotic solvents like DMF or acetonitrile.[5]
Sodium Hydride (NaH) StrongA powerful, non-nucleophilic base that irreversibly deprotonates the hydroxyl group. Requires anhydrous conditions as it reacts violently with water.Use with caution in a well-controlled, inert atmosphere. Very effective at driving the reaction to completion.
Potassium Hydroxide (KOH) StrongA strong, readily available base. Can be used in phase-transfer catalysis systems.[4]Effective, but the presence of water can lead to hydrolysis of the ester.

Expert Insight: We recommend starting with potassium carbonate in DMF at a moderately elevated temperature (e.g., 60-80 °C). This provides a good balance between reaction rate and selectivity. Monitor the reaction progress by TLC or LC-MS to avoid prolonged heating, which can increase byproduct formation.

Strategy 2: Control of Stoichiometry and Addition Rate

Careful control over the amount of the ethylating agent is crucial to prevent over-alkylation.[2]

  • Use a slight excess of the ethylating agent (1.05-1.2 equivalents). A large excess will significantly increase the likelihood of N-alkylation.

  • Slow, dropwise addition of the ethylating agent to the solution of the deprotonated starting material can help maintain a low instantaneous concentration of the electrophile, favoring reaction with the more reactive phenoxide.

Strategy 3: Solvent Selection

The solvent plays a significant role in influencing the reaction rate and selectivity.

  • Polar aprotic solvents such as N,N-Dimethylformamide (DMF), acetonitrile, and Dimethyl sulfoxide (DMSO) are generally preferred for Williamson ether synthesis.[4][5] They effectively solvate the cation of the base, leaving the phenoxide anion more available for nucleophilic attack.[3]

  • Protic solvents (e.g., ethanol, water) should generally be avoided as they can solvate the nucleophile, reducing its reactivity.

Question 2: My reaction is very slow or incomplete, even with extended reaction times. What could be the cause?

Answer: A sluggish or incomplete reaction can be due to several factors, ranging from reagent quality to the reaction setup.

Troubleshooting Workflow for Slow Reactions

dot graph "Troubleshooting_Slow_Reaction" { layout=dot; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

"Start" [label="Slow or Incomplete Reaction", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; "Check_Base" [label="Is the base strong enough and sufficiently dry?"]; "Check_Temp" [label="Is the reaction temperature optimal?"]; "Check_Solvent" [label="Is the solvent appropriate and anhydrous?"]; "Check_Alkylating_Agent" [label="Is the ethylating agent reactive enough?"]; "Solution_Base" [label="Use a stronger base (e.g., NaH) or ensure anhydrous conditions.", shape=note, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Solution_Temp" [label="Gradually increase the temperature and monitor by TLC/LC-MS.", shape=note, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Solution_Solvent" [label="Switch to a polar aprotic solvent (DMF, DMSO) and ensure it is dry.", shape=note, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Solution_Alkylating_Agent" [label="Consider a more reactive agent (e.g., Ethyl Iodide > Ethyl Bromide > Ethyl Chloride).", shape=note, fillcolor="#4285F4", fontcolor="#FFFFFF"];

"Start" -> "Check_Base"; "Start" -> "Check_Temp"; "Start" -> "Check_Solvent"; "Start" -> "Check_Alkylating_Agent";

"Check_Base" -> "Solution_Base"; "Check_Temp" -> "Solution_Temp"; "Check_Solvent" -> "Solution_Solvent"; "Check_Alkylating_Agent" -> "Solution_Alkylating_Agent"; } caption { label = "Figure 2: Troubleshooting Workflow for Slow or Incomplete Reactions"; fontsize = 10; fontname = "Arial"; } enddot Figure 2: Troubleshooting Workflow for Slow or Incomplete Reactions.

  • Reactivity of the Ethylating Agent: The reactivity of the alkyl halide follows the order I > Br > Cl. If you are using ethyl chloride, consider switching to ethyl bromide or ethyl iodide for a faster reaction.

  • Insufficient Temperature: Some base-solvent combinations require higher temperatures to achieve a reasonable reaction rate. For instance, with potassium carbonate, temperatures of 80-100 °C might be necessary.[5]

  • Poor Solubility: Ensure that your starting material and the base are adequately soluble or suspended in the chosen solvent.

Question 3: I'm concerned about potential hydrolysis of the methyl ester group during the reaction or work-up. How can I avoid this?

Answer: Ester hydrolysis is a valid concern, especially when using strong bases like NaOH or KOH, or during aqueous work-up under non-neutral pH conditions.

  • Use of Non-Hydrolytic Bases: Carbonate bases (e.g., K₂CO₃, Cs₂CO₃) or hydrides (e.g., NaH) are preferred as they are less likely to cause ester hydrolysis compared to hydroxides.[4]

  • Careful Work-up: When quenching the reaction, use a mild acid (e.g., saturated ammonium chloride solution) to neutralize the base before extraction. Avoid strongly acidic or basic conditions during the aqueous work-up. A typical work-up involves pouring the reaction mixture into water and extracting with an organic solvent like ethyl acetate.

III. Frequently Asked Questions (FAQs)

Q1: Can I protect the amino group to prevent N-alkylation?

A1: Yes, protecting the amino group is a viable, albeit longer, strategy. You can protect the amine as an amide (e.g., using acetyl chloride or acetic anhydride) or a carbamate (e.g., using Boc-anhydride). After the O-alkylation step, the protecting group can be removed under appropriate conditions (e.g., acid or base hydrolysis for an amide, acidic conditions for a Boc group). This adds extra steps to the synthesis but can provide a cleaner product.[6]

Q2: What are the best analytical techniques to monitor the reaction and quantify the purity of the final product?

A2:

  • Thin-Layer Chromatography (TLC): An excellent and quick method for monitoring the disappearance of the starting material and the appearance of the product.

  • High-Performance Liquid Chromatography (HPLC): Ideal for quantifying the purity of the final product and detecting the presence of over-alkylated and other impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and byproducts.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product and identifying the presence and location of ethyl groups.

Q3: Are there any greener alternatives to solvents like DMF?

A3: While DMF is very effective, its toxicity is a concern. Greener alternatives that can be considered include dimethyl carbonate (DMC) or Cyrene™ (dihydrolevoglucosenone). However, reaction conditions will likely need to be re-optimized when changing the solvent.

IV. Recommended Experimental Protocol

This protocol is a general guideline and may require optimization based on your specific laboratory conditions and reagent purity.

Materials:

  • Methyl 4-amino-3-hydroxybenzoate

  • Ethyl iodide (or ethyl bromide)

  • Anhydrous potassium carbonate (powdered)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium chloride solution (brine)

Procedure:

  • To a stirred solution of Methyl 4-amino-3-hydroxybenzoate (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).

  • Heat the mixture to 60-80 °C and stir for 30 minutes under an inert atmosphere (e.g., nitrogen or argon).

  • Slowly add ethyl iodide (1.1 eq) dropwise to the reaction mixture.

  • Maintain the temperature and stir the reaction, monitoring its progress by TLC (e.g., using a 3:1 mixture of hexane and ethyl acetate as the mobile phase). The reaction is typically complete in 4-8 hours.

  • After completion, cool the reaction mixture to room temperature and pour it into cold water.

  • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure Methyl 4-amino-3-ethoxybenzoate.

V. References

  • Williamson, A. W. (1850). Theory of Aetherification. Philosophical Magazine, 37(251), 350-356.

  • ChemTalk. (2022). Williamson Ether Synthesis. Available at: [Link]

  • BYJU'S. (n.d.). Williamson Ether Synthesis. Available at: [Link]

  • Proprep. (n.d.). What role does ethoxide play as a base in Williamson ether synthesis? Available at: [Link]

  • J&K Scientific LLC. (2025). Williamson Ether Synthesis. Available at: [Link]

  • Google Patents. (1971). US3600413A - N-alkylation of aromatic amines. Available at:

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (2026). Avoiding Over-alkylation. Available at: [Link]

  • Defense Technical Information Center. (1969). A NEW METHOD FOR THE SYNTHESIS OF QUATERNARY AMMONIUM COMPOUNDS FROM PRIMARY AND SECONDARY AMINES. Available at: [Link]

  • ResearchGate. (n.d.). Scheme 1: Synthesis of Methyl 4-[2-(cyclized amino)ethoxy]benzoate... Available at: [Link]

  • Organic Syntheses. (n.d.). ortho-ALKYLATION OF ANILINES: ETHYL 4-AMINO-3-METHYLBENZOATE. Available at: [Link]

  • Google Patents. (2014). CN103553991A - Method for preparing methyl 4-amino-5-ethylsulfonyl-2-methoxybenzoate. Available at:

  • ResearchGate. (2015). Which one would be efficient method for N-alkylation of aromatic amides e.g. 1,3-bis(acetamido)benzene? Available at: [Link]

  • Google Patents. (2007). US7265238B2 - Process for preparing methyl 4-(aminomethyl)benzoate. Available at:

  • Royal Society of Chemistry. (2014). Identification of the over alkylation sites of a protein by IAM in MALDI-TOF/TOF tandem mass spectrometry. RSC Advances, 4(94), 52275-52281.

  • Francis Academic Press. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Frontiers in Chemistry Research, 5(2).

  • Michigan State University Department of Chemistry. (n.d.). Amine Reactivity. Available at: [Link]

  • Ministry of the Environment, Government of Japan. (n.d.). III Analytical Methods. Available at: [Link]

  • Agency for Toxic Substances and Disease Registry. (1995). 6. ANALYTICAL METHODS. In Toxicological Profile for 2,4,6-Trinitrotoluene.

  • Quora. (2021). How to do Williamson ether synthesis while I have tertiary amine in my compound. Available at: [Link]

  • Wiley Online Library. (2009). Detection and Identification of Alkylating Agents by Using a Bioinspired "Chemical Nose". Chemistry – A European Journal, 15(40), 10380-10386.

  • ResearchGate. (n.d.). Selective O-Alkylation Reaction Screen. Available at: [Link]

  • Sciencemadness.org. (2017). methyl 4-aminobenzoate synthesis report. Available at: [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Available at: [Link]

  • Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!). Available at: [Link]

  • MDPI. (2022). Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design. Molecules, 27(21), 7248.

  • Google Patents. (2003). US20030065211A1 - Method for producing n-butyryl-4-amino-3-methyl-methyl benzoate and the novel compound n-(4-bromine-2-methylphenyl)-butanamide. Available at:

  • Google Patents. (1988). US4762952A - Selective N-alkylation of aniline in the presence of zeolite catalysts. Available at:

  • Chemical Synthesis Database. (2025). methyl 3-ethoxy-4-methoxybenzoate. Available at: [Link]

  • ResearchGate. (2025). A Method for the Selective Protection of Aromatic Amines in the Presence of Aliphatic Amines. Available at: [Link]

  • ResearchGate. (2008). Methyl 4-amino-3-methylbenzoate. Available at: [Link]

  • PubChem. (n.d.). Methyl 4-amino-3-methoxybenzoate. Available at: [Link]

  • Wikipedia. (n.d.). 4-hydroxybenzoate 3-monooxygenase. Available at: [Link]

  • Supporting Information - Rigid PN Cages as 3-Dimensional Building Blocks for Crystalline or Amorphous Networked Materials. (n.d.). Available at: [Link]

  • PubMed Central. (2023). A 4-hydroxybenzoate 3-hydroxylase mutant enables 4-amino-3-hydroxybenzoic acid production from glucose in Corynebacterium glutamicum. Available at: [Link]

  • PubMed. (2023). A 4-hydroxybenzoate 3-hydroxylase mutant enables 4-amino-3-hydroxybenzoic acid production from glucose in Corynebacterium glutamicum. Available at: [Link]

Sources

Optimization

Handling moisture sensitivity in Methyl 4-amino-3-ethoxybenzoate storage

Technical Support Center: Methyl 4-amino-3-ethoxybenzoate Welcome to the technical support guide for Methyl 4-amino-3-ethoxybenzoate. This resource is designed for researchers, scientists, and drug development profession...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Methyl 4-amino-3-ethoxybenzoate

Welcome to the technical support guide for Methyl 4-amino-3-ethoxybenzoate. This resource is designed for researchers, scientists, and drug development professionals to address common challenges associated with the handling and storage of this moisture-sensitive compound. By understanding its chemical vulnerabilities and implementing proper laboratory practices, you can ensure the integrity of your material and the reliability of your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for Methyl 4-amino-3-ethoxybenzoate?

Methyl 4-amino-3-ethoxybenzoate possesses two primary functional groups susceptible to degradation, particularly in the presence of moisture: an aromatic amine and a methyl ester.

  • Hydrolysis of the Ester: The methyl ester group can undergo hydrolysis to form 4-amino-3-ethoxybenzoic acid and methanol. This reaction is catalyzed by both acidic and basic conditions and is accelerated by the presence of water.[1][2] The accumulation of the carboxylic acid impurity can alter the compound's reactivity and physical properties.

  • Oxidation of the Amine: The aromatic amine group is susceptible to oxidation, which can be accelerated by exposure to air (oxygen), light, and trace metal impurities. This can lead to the formation of colored impurities, indicating degradation of the material. Aromatic amines are known to be sensitive to air and light.[3]

Q2: What are the ideal storage conditions for this compound?

To maintain the purity and stability of Methyl 4-amino-3-ethoxybenzoate, the following storage conditions are recommended:

ParameterRecommendationRationale
Temperature Store in a cool location.[4][5] Some suppliers recommend room temperature, while others suggest refrigeration (2-8°C).[6]Lower temperatures slow down the rates of both hydrolysis and oxidation.
Atmosphere Store under an inert atmosphere, such as nitrogen or argon.[6]An inert atmosphere displaces oxygen and moisture, minimizing oxidation and hydrolysis.[7]
Container Use a tightly sealed, opaque container.[5][6][8][9]A tight seal prevents the ingress of atmospheric moisture and oxygen.[8] Opaque containers protect the compound from light, which can catalyze oxidation.
Environment Store in a dry, well-ventilated area away from incompatible materials.[4][6][10] A desiccator can provide an additional layer of protection against moisture.[8]This minimizes accidental exposure to moisture and reactive chemicals.
Q3: How can I tell if my sample of Methyl 4-amino-3-ethoxybenzoate has degraded?

Visual inspection and analytical testing can indicate degradation:

  • Visual Cues: A change in color from its typical white to cream or beige appearance to a darker yellow or brown hue can signify oxidation of the aromatic amine group. Clumping or caking of the powder may indicate moisture absorption.[11]

  • Analytical Confirmation: Techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy can be used to assess purity and identify degradation products.[12] A decrease in the main peak area and the appearance of new peaks corresponding to impurities like 4-amino-3-ethoxybenzoic acid would confirm degradation.

Troubleshooting Guide

This section addresses specific issues that may arise during the handling and use of Methyl 4-amino-3-ethoxybenzoate.

Problem 1: The material has changed color and appears clumpy.
  • Likely Cause: This is a strong indication of moisture absorption and subsequent degradation. The clumping is due to the hygroscopic nature of the compound, and the color change likely results from the oxidation of the aromatic amine.[11]

  • Troubleshooting Steps:

    • Assess Purity: Before use, analyze a small sample using a suitable analytical method like HPLC to quantify the purity and identify the degradation products.

    • Drying: If the primary issue is moisture absorption without significant chemical degradation, the material can be dried under vacuum. However, if significant degradation has occurred, the batch may be unusable for sensitive applications.

    • Review Storage: Immediately review your storage procedures. Ensure containers are properly sealed and that a desiccant is in use if storing in a desiccator.[8] For long-term storage, consider transferring the material to a glovebox or using a Schlenk flask under an inert atmosphere.[13]

Problem 2: Inconsistent reaction yields or unexpected side products are observed.
  • Likely Cause: The presence of the hydrolysis product, 4-amino-3-ethoxybenzoic acid, can interfere with subsequent reactions. The carboxylic acid group can react with bases or other reagents, leading to lower yields of the desired product and the formation of unexpected byproducts.

  • Troubleshooting Workflow:

    Start Inconsistent Reaction Results CheckPurity Verify Purity of Starting Material (e.g., HPLC, NMR) Start->CheckPurity Degraded Degradation Confirmed (Presence of Hydrolysis Product) CheckPurity->Degraded Impurity > Specification GoodPurity Purity is High CheckPurity->GoodPurity Purity is Acceptable Purify Purify the Material (e.g., Recrystallization) Degraded->Purify ReRun Re-run Reaction with Purified Material Purify->ReRun End Consistent Results Achieved ReRun->End CheckConditions Review Reaction Conditions (Solvent, Temperature, Atmosphere) GoodPurity->CheckConditions Optimize Optimize Reaction Conditions CheckConditions->Optimize Optimize->ReRun

    Caption: Troubleshooting workflow for inconsistent reactions.

Problem 3: Difficulty in accurately weighing small quantities of the material.
  • Likely Cause: As a hygroscopic solid, Methyl 4-amino-3-ethoxybenzoate can rapidly absorb atmospheric moisture, leading to an increase in weight and making accurate measurements challenging.[14]

  • Troubleshooting Steps:

    • Controlled Environment: Whenever possible, handle and weigh the material in a controlled environment with low humidity, such as a glovebox or a dry room.[14]

    • Rapid Weighing: If a controlled environment is not available, minimize the exposure time to the atmosphere. Have all necessary equipment ready and perform the weighing process as quickly as possible.

    • Use a Closed Balance: Weigh the compound in a tared, sealed container on an analytical balance.

    • Drying Before Use: For less sensitive applications, you can dry a portion of the material in a vacuum oven at a mild temperature before weighing.[15]

Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for assessing the purity of Methyl 4-amino-3-ethoxybenzoate and detecting the presence of its primary hydrolytic degradation product.

Materials:

  • Methyl 4-amino-3-ethoxybenzoate sample

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid

  • Volumetric flasks, pipettes, and autosampler vials

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% formic acid in water

    • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Standard Preparation:

    • Accurately weigh approximately 10 mg of a reference standard of Methyl 4-amino-3-ethoxybenzoate and dissolve it in a 1:1 mixture of acetonitrile and water to make a 100 µg/mL stock solution.

  • Sample Preparation:

    • Prepare a sample solution at the same concentration as the standard.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30°C

    • Detection Wavelength: 254 nm

    • Gradient Program:

      Time (min) % Mobile Phase B
      0 10
      20 90
      25 90
      26 10

      | 30 | 10 |

  • Analysis:

    • Inject the standard and sample solutions.

    • Calculate the purity of the sample by comparing the peak area of the main component to the total area of all peaks (area percent method). The hydrolysis product, being more polar, will have a shorter retention time.

Protocol 2: Quantification of Moisture Content by Karl Fischer Titration

This protocol is the most accurate method for determining the water content in a solid sample.[16]

Materials:

  • Methyl 4-amino-3-ethoxybenzoate sample

  • Karl Fischer reagent (volumetric or coulometric)

  • Anhydrous methanol

Instrumentation:

  • Karl Fischer titrator (volumetric or coulometric). Coulometric is preferred for very low moisture content.[17][18]

Procedure:

  • Instrument Setup: Prepare the Karl Fischer titrator according to the manufacturer's instructions.

  • Sample Preparation: Accurately weigh a suitable amount of the solid sample.

  • Titration:

    • For volumetric titration , dissolve the sample in anhydrous methanol and titrate with the Karl Fischer reagent.

    • For coulometric titration , especially for solids, an oven attachment may be used.[19] The sample is heated in the oven, and the vaporized water is carried by a dry, inert gas into the titration cell.[16][19]

  • Calculation: The instrument's software will automatically calculate the moisture content, typically expressed as a percentage or in parts per million (ppm).

Visual Guide: Degradation Pathway

Caption: Primary degradation pathways for Methyl 4-amino-3-ethoxybenzoate.

References

  • ARDL. (n.d.). Moisture Content by Karl Fischer Titration. Retrieved from ARDL Inc. website: [Link]

  • InterFocus. (2021, March 4). A Guide to Handling and Storing Chemicals in a Lab. Retrieved from InterFocus website: [Link]

  • Scientific Gear. (n.d.). Karl Fisher Titration can be used to measure solid and liquid samples. Retrieved from Scientific Gear website: [Link]

  • QAQC Lab. (n.d.). Karl Fischer Method of Moisture Determination. Retrieved from QAQC Lab website: [Link]

  • Medallion Labs. (2025, December 8). Utilizing Moisture Content Testing in Food Production. Retrieved from Medallion Labs website: [Link]

  • Environmental Health & Safety. (n.d.). How do I safely store chemicals in laboratory? Retrieved from University of Louisville website: [Link]

  • Towson University. (n.d.). Recommended Procedures for the Safe Storage of Chemicals in Laboratories. Retrieved from Towson University website: [Link]

  • University of St Andrews. (n.d.). Guidance on Safe Storage of Chemicals in Laboratories. Retrieved from University of St Andrews website: [Link]

  • Mettler Toledo. (n.d.). What Is Karl Fischer Titration? Retrieved from Mettler Toledo website: [Link]

  • Tang, W. L., et al. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceuticals, 15(9), 1146. [Link]

  • Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from University of Pittsburgh website: [Link]

  • Vesta Nutra. (2019, January 7). 3 Ways to Handle Hygroscopic Material Challenges. Retrieved from Vesta Nutra website: [Link]

  • Kaur, I., et al. (2016). Understanding unconventional routes to impurities from drugs in hydrolytic conditions. Indian Journal of Pharmaceutical Education and Research, 50(3), S161-S171. [Link]

  • Waterman, K. C., et al. (2002). Hydrolysis in pharmaceutical formulations. Pharmaceutical Development and Technology, 7(2), 113-146. [Link]

  • Eureka. (n.d.). Humidity controlled storage in pharmaceutical applications. Retrieved from Eureka website: [Link]

  • Molecular Inorganic Chemistry, Utrecht University. (2008, April 12). Working with air and moisture sensitive compounds. Retrieved from Utrecht University website: [Link]

  • Bisht, A., & Negi, D. (2024). EFFECTS OF OXIDATION AND HYDROLYSIS ON THE CHEMICAL STABILITY OF DRUGS. In Futuristic Trends in Pharmacy & Nursing (Vol. 3, Book 10, Part 1, Chapter 4). IIP Series.
  • Agilent Technologies. (2016, September 1). CHEMICAL PURITY ANALYSIS - Technology Advantage: Agilent Intuvo 9000 GC with FID. Retrieved from Agilent Technologies website: [Link]

  • PubChem. (n.d.). Methyl 4-amino-3-methoxybenzoate. Retrieved from National Institutes of Health website: [Link]

  • Gassman, P. G., & Gruetzmacher, G. (1977). Benzoic acid, 4-amino-3-methyl-, ethyl ester. Organic Syntheses, 57, 15. [Link]

  • Springer. (2020). Examining primary aromatic amines' stability in aqueous food simulants: effects of 3% acetic acid and water test conditions. Food Additives & Contaminants: Part A, 37(12), 2101-2111. [Link]

  • Google Patents. (2007). US20070149802A1 - Process for preparing methyl 4-(aminomethyl)benzoate.
  • MDPI. (2023, February 25). Short- and Long-Term Stability of Aromatic Amines in Human Urine. Toxics, 11(3), 229. [Link]

  • Chemistry LibreTexts. (2024, November 7). 23.1: Properties of amines. Retrieved from Chemistry LibreTexts website: [Link]

Sources

Troubleshooting

Alternative catalysts to Pd/C for nitro reduction to amino benzoates

Ticket Queue: Alternative Catalysts & Protocols for Amino Benzoate Synthesis Status: Active Agent: Senior Application Scientist Subject: Moving beyond Pd/C – Troubleshooting Chemoselectivity, Cost, and Safety. Overview:...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Queue: Alternative Catalysts & Protocols for Amino Benzoate Synthesis

Status: Active Agent: Senior Application Scientist Subject: Moving beyond Pd/C – Troubleshooting Chemoselectivity, Cost, and Safety.

Overview: Why is my Pd/C Ticket Open?

You are likely here because standard Palladium on Carbon (Pd/C) hydrogenation has failed you in one of three ways:

  • Selectivity Failure: You lost a halogen (Cl, Br, I) during reduction.

  • Cost/Supply: Pd prices are prohibitive for your multi-kilogram scale-up.

  • Safety: You need to avoid high-pressure hydrogen cylinders or pyrophoric handling in a specific facility.

This guide treats these chemical challenges as "support tickets," providing root cause analysis, alternative protocols (SOPs), and self-validating troubleshooting steps.

Module 1: The "Halogen Retention" Ticket

Issue: “I’m reducing a chloro-nitrobenzoate, and Pd/C is stripping the chlorine to give me ethyl benzoate instead of the amino-chloro product.”

Root Cause: Pd/C is excellent at oxidative addition into C-X bonds (especially C-Br and C-I, and often C-Cl), facilitating hydrodehalogenation alongside nitro reduction.

Solution A: Sulfided Platinum on Carbon (Pt/C-S)

The Fix: Switch to sulfided Pt/C. The sulfur poisoning of the Pt surface attenuates its activity enough to prevent insertion into the C-Halogen bond while maintaining sufficient activity to reduce the nitro group.

SOP: Sulfided Pt/C Hydrogenation

  • Catalyst: Use 5% Pt/C (Sulfided). Commercial grades often specify "sulfided" or "poisoned."

  • Solvent: Methanol or Ethanol (avoid acidic media which can accelerate dehalogenation).

  • Pressure: 1–5 bar H₂ (keep pressure low to favor nitro reduction over dehalogenation).

  • Temp: Ambient to 40°C.

Validation Check: Monitor reaction by HPLC. If dehalogenation >1% is observed, add 0.1 equiv of Vanadium(V) oxide or reduce H₂ pressure further.

Solution B: Tin(II) Chloride (SnCl₂)

The Fix: A stoichiometric chemical reduction (non-catalytic) that is highly chemoselective for nitro groups in the presence of halogens, aldehydes, and ketones.

SOP: SnCl₂ Reduction

  • Stoichiometry: Use 3–5 equivalents of SnCl₂[1]·2H₂O per nitro group.[2]

  • Solvent: Ethanol or Ethyl Acetate (EtOAc).

  • Condition: Reflux for 2–4 hours.

  • The "Emulsion" Patch: See Troubleshooting below.

Troubleshooting FAQ: The SnCl₂ Emulsion Nightmare User Question: "I used SnCl₂, but during workup, I got a thick white emulsion that won't separate. What do I do?" Support Answer: You have precipitated tin hydroxides. Do not use bicarbonate.

  • Method 1 (High pH): Add 50% NaOH until the pH > 10. The amphoteric tin dissolves as stannate ([Sn(OH)₆]²⁻), clearing the aqueous layer.

  • Method 2 (Chelation): Add saturated Potassium Sodium Tartrate (Rochelle’s Salt) or Sodium Citrate. This chelates the tin, preventing the gel.[3]

Module 2: The "Green & Cheap" Ticket (Transfer Hydrogenation)

Issue: "I cannot use H₂ gas cylinders due to safety regulations, and I need a cheap, scalable method."

Solution: Zinc / Ammonium Formate (Zn/NH₄HCO₂)

The Fix: This is a Catalytic Transfer Hydrogenation (CTH) .[4] Zinc acts as the surface/catalyst, and ammonium formate provides the hydrogen. It is mild, rapid (often <30 mins), and tolerates halogens and nitriles.

SOP: Zn/Formate Protocol

  • Ratio: 1 mmol Nitro compound : 2–5 mmol Zn dust : 3–5 mmol Ammonium Formate.

  • Solvent: Methanol (MeOH).[4]

  • Procedure:

    • Dissolve substrate in MeOH.[5]

    • Add Ammonium Formate.[4][5][6][7]

    • Add Zn dust (activation with dilute HCl beforehand helps but is not strictly necessary for commercial dust).

    • Stir at Room Temp. Reaction is exothermic; it may self-heat.

  • Workup: Filter through Celite to remove Zn/ZnO. Concentrate filtrate.[1] Partition between EtOAc/Water.[8]

Validation Check: If the reaction stalls, the Zn surface may be oxidized. Add a few drops of acetic acid to "clean" the Zn surface in situ.

Module 3: The "Bulk Scale" Ticket (Iron/Acid)

Issue: "I have 50kg of starting material. Pt is too expensive. Zn is too flammable for this zone."

Solution: Bechamp Reduction (Fe/AcOH)

The Fix: The industrial workhorse. It uses iron powder and catalytic acid (Acetic or HCl).

SOP: Modified Bechamp

  • Ratio: 1 equiv Substrate : 3–5 equiv Fe powder : 0.1–0.5 equiv Acid.

  • Solvent: Ethanol/Water (4:1) or Toluene/Water (for phase transfer).

  • Temp: Reflux (essential for rate).

  • The "Sludge" Patch:

    • Problem: Iron oxide sludge clogs filters.[3]

    • Fix: Do not filter immediately. Basify with Na₂CO₃ to pH 9, then add Celite (diatomaceous earth) and stir for 15 mins before filtering while hot. The Celite creates a lattice that traps the fine iron oxides.

Visual Troubleshooting Guides
Diagram 1: Catalyst Selection Logic

Use this flow to determine the correct "Ticket" for your substrate.

CatalystSelection Start Substrate: Nitro-Benzoate Halogen Contains Halogen (Cl, Br, I)? Start->Halogen Scale Scale > 1kg? Halogen->Scale No H2_Allowed H2 Gas Permitted? Halogen->H2_Allowed Yes Scale->H2_Allowed No H2 Available Fe USE: Fe / AcOH (Bechamp Reduction) Scale->Fe Yes (Bulk) PdC USE: Pd/C (Standard) Scale->PdC No (Lab Scale) PtC USE: Sulfided Pt/C (Prevents Dehalogenation) H2_Allowed->PtC Yes SnCl2 USE: SnCl2 / HCl (Stoichiometric) H2_Allowed->SnCl2 No Zn USE: Zn / NH4-Formate (Transfer Hydrogenation) H2_Allowed->Zn No H2 / No Halogen

Caption: Decision matrix for selecting the optimal reduction system based on substrate functionality and operational constraints.

Diagram 2: SnCl₂ Workup Protocol (Anti-Emulsion)

Follow this path to avoid the "white goo" emulsion layer.

SnCl2Workup Reaction Reaction Complete (Acidic Solution) Choice Choose Workup Path Reaction->Choice PathA Path A: High pH (Dissolve Sn) Choice->PathA PathB Path B: Chelation (Sequester Sn) Choice->PathB StepA1 Add 50% NaOH until pH > 10 PathA->StepA1 StepB1 Add Rochelle's Salt (K-Na Tartrate) PathB->StepB1 StepA2 Forms Soluble [Sn(OH)6]2- StepA1->StepA2 Result Clean Phase Separation (No Emulsion) StepA2->Result StepB2 Forms Soluble Sn-Tartrate Complex StepB1->StepB2 StepB2->Result

Caption: Two distinct chemical strategies to prevent tin hydroxide emulsions during SnCl₂ workup.

Comparative Data Table
FeaturePd/C (Standard) Pt/C (Sulfided) Zn / NH₄-Formate Fe / AcOH
Primary Use Case General PurposeHalogenated substratesLab scale, No H₂ gas Large Scale , Low Cost
Halogen Tolerance Poor (Dehalogenates)Excellent GoodExcellent
Reaction Type Catalytic H₂ GasCatalytic H₂ GasTransfer HydrogenationStoichiometric (Surface)
Reaction Time 1–3 Hours2–6 Hours15–45 Mins2–12 Hours
Workup Difficulty Easy (Filter)Easy (Filter)Moderate (Solids)Difficult (Sludge)
Cost Profile

$

$
$¢ (Very Low)
References
  • Gowda, D. C., et al. (2001).[6][7] "Zinc-Catalyzed Ammonium Formate Reductions: Rapid and Selective Reduction of Aliphatic and Aromatic Nitro Compounds." Indian Journal of Chemistry, Section B, 40, 75.

  • Blaser, H. U. (2002). "Platinum on Carbon Catalysts for the Hydrogenation of Nitroaromatics." Platinum Metals Review, 46(4). (Discusses sulfided Pt/C for halogens).

  • Bellamy, F. D., & Ou, K. (1984). "Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium." Tetrahedron Letters, 25(8), 839-842.

  • Organic Reactions. (2011). "Desulfurization with Raney Nickel." (Context on Ra-Ni handling and poisoning mechanisms).

Sources

Reference Data & Comparative Studies

Validation

The Ethyl Fingerprint: NMR Characterization of Aminobenzoate Esters

Executive Summary In drug development and organic synthesis, aminobenzoate esters (such as Benzocaine and its isomers) serve as critical intermediates and active pharmaceutical ingredients. The validation of these compou...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In drug development and organic synthesis, aminobenzoate esters (such as Benzocaine and its isomers) serve as critical intermediates and active pharmaceutical ingredients. The validation of these compounds relies heavily on Nuclear Magnetic Resonance (NMR) spectroscopy.[1] While the aromatic region provides structural information about the ring substitution, the ethoxy group (


)  serves as a definitive "anchor" signal for confirming ester formation and assessing purity.

This guide analyzes the characteristic NMR behavior of the ethoxy group in aminobenzoates, contrasting it with common impurities (residual solvents) and structural isomers. It provides a self-validating framework for researchers to interpret spectral data with high confidence.

The Spectral Standard: Ethyl 4-Aminobenzoate (Benzocaine)

The ethyl group in an ester environment exhibits a distinct first-order splitting pattern, typically described as an


 spin system (approximated). In Ethyl 4-aminobenzoate, the electron-donating nature of the amine group in the para position subtly influences these signals compared to unsubstituted benzoates.
The Mechanism of Splitting

The ethyl group signals arise from vicinal spin-spin coupling (


) between the methylene (

) and methyl (

) protons.
  • The Methyl Group (

    
    ):  Resonates upfield. It is split by the 2 neighboring methylene protons into a triplet  (
    
    
    
    ).[2]
  • The Methylene Group (

    
    ):  Resonates downfield due to the electronegativity of the adjacent oxygen. It is split by the 3 neighboring methyl protons into a quartet  (
    
    
    
    ).[2]
Visualization of Coupling Logic

The following diagram illustrates the splitting pathways and the resulting multiplicity observed in the spectrum.

G Substructure Ethyl Group Structure -O-CH2-CH3 CH2_Env Methylene (-CH2-) Deshielded by Oxygen Substructure->CH2_Env CH3_Env Methyl (-CH3-) Shielded Alkyl Substructure->CH3_Env Neighbor_CH3 Neighbor: 3 Protons CH2_Env->Neighbor_CH3 Couples with Neighbor_CH2 Neighbor: 2 Protons CH3_Env->Neighbor_CH2 Couples with Signal_Q Result: Quartet (q) ~4.3 ppm Intensity: 1:3:3:1 Neighbor_CH3->Signal_Q Splits into Signal_T Result: Triplet (t) ~1.3 ppm Intensity: 1:2:1 Neighbor_CH2->Signal_T Splits into

Figure 1: Spin-spin coupling logic for the ethoxy group. The electronegative oxygen deshields the methylene protons, pushing them downfield.

Comparative Analysis & Data Interpretation

To ensure scientific integrity, one must not only identify the signals but also differentiate them from similar moieties.[1] The chemical shift (


) is sensitive to the electronic environment provided by the aromatic ring.
Electronic Effects: Para vs. Ortho vs. Unsubstituted

The amino group (


) is a strong electron donor via resonance (

effect).
  • Para-Aminobenzoate: The amino group donates density into the ring and the carbonyl carbon. This slightly reduces the electron-withdrawing power of the carbonyl, resulting in a slight shielding (upfield shift) of the ethyl protons compared to ethyl benzoate.

  • Ethyl Benzoate: Lacks the donor group; the carbonyl is more electron-deficient, exerting a stronger pull on the ethoxy oxygen, resulting in more deshielded signals.

Distinguishing Impurities (Residual Ethanol)

A common error in synthesis is misidentifying residual ethanol solvent as the product ester. While both contain ethyl groups, the chemical shift of the methylene (


) is the diagnostic discriminator. In esters, the 

is attached to an electron-withdrawing carbonyl-oxygen system (

), whereas in ethanol, it is attached to a hydroxyl (

).
Table 1: Comparative Chemical Shifts ( H NMR in CDCl )
CompoundStructure TypeMethyl (

ppm)
Methylene (

ppm)
Key Differentiator
Ethyl 4-aminobenzoate Para-isomer1.35 (t) 4.31 (q)

broad signal at ~4.1 ppm
Ethyl 2-aminobenzoate Ortho-isomer1.39 (t)4.35 (q)

broad signal at ~5.7 ppm (H-bonded)
Ethyl Benzoate Unsubstituted1.40 (t)4.38 (q)Lack of amino signals; aromatic multiplet
Ethanol Residual Solvent1.25 (t)3.72 (q)Upfield shift of CH

(3.7 vs 4.3)

Note: Coupling constants (


) for all ethyl esters listed are typically 7.1–7.2 Hz.

Experimental Protocol: Self-Validating Identification

This protocol is designed to eliminate ambiguity between product formation and starting material contamination.

Sample Preparation
  • Solvent Selection: Use Chloroform-d (CDCl

    
    )  as the standard solvent. It minimizes exchange broadening of the amine protons compared to DMSO-d
    
    
    
    , though DMSO is acceptable if solubility is an issue.
  • Concentration: Dissolve ~10-15 mg of sample in 0.6 mL solvent. Over-concentration can cause peak broadening; under-concentration reduces signal-to-noise ratio.

  • Shimming: Ensure the chloroform singlet (7.26 ppm) is sharp and symmetrical. Poor shimming will merge the quartet lines, making coupling constant calculation impossible.

Analysis Workflow

Follow this decision tree to validate your synthesis product.

G Start Acquire 1H NMR Spectrum Check_Region Inspect 4.0 - 4.5 ppm Region Start->Check_Region Quartet_Found Is there a Quartet (q)? Check_Region->Quartet_Found No_Quartet No Quartet: Esterification Failed (Likely Acid Starting Material) Quartet_Found->No_Quartet No Yes_Quartet Check Chemical Shift Quartet_Found->Yes_Quartet Yes Shift_3_7 Shift ~ 3.7 ppm: Residual Ethanol (Dry sample & re-run) Yes_Quartet->Shift_3_7 Shift_4_3 Shift ~ 4.3 ppm: Ester Formed Yes_Quartet->Shift_4_3 Confirm_NH2 Check Aromatic/Amine Region Is NH2 present? Shift_4_3->Confirm_NH2 Final_Valid VALIDATED: Ethyl Aminobenzoate Confirm_NH2->Final_Valid Yes Wrong_Sub Mismatch: Check Isomer (Ortho/Para) or side reactions Confirm_NH2->Wrong_Sub No

Figure 2: Diagnostic workflow for validating ethyl ester synthesis via NMR.

Troubleshooting & Artifacts

The "Water" Problem

In CDCl


, water appears around 1.56 ppm. If your sample is wet, this singlet can overlap with the methyl triplet (1.35 ppm), distorting integration values.
  • Solution: Add a single drop of D

    
    O and shake. The water peak will shift or disappear (exchange), while the ethyl ester triplet remains unaffected.
    
Rotational Isomers

Unlike amides, aminobenzoate esters generally do not show rotameric splitting at room temperature because the C-O single bond rotates freely. If "shadow" peaks appear near the main ethyl signals, suspect:

  • Impurities: A mixture of ortho and para isomers.

  • Protonation: If the sample was extracted from an acidic medium, the amine may be protonated (

    
    ), which significantly deshields the neighboring aromatic protons and slightly affects the ethyl group.
    

References

  • Royal Society of Chemistry. (2009).[3] Supplementary Material (ESI) for Chemical Communications: 1H NMR and 13C NMR spectra of ethyl 4-aminobenzoate in CDCl3. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). Ethyl 4-aminobenzoate Mass and NMR Data. PubChem Database.[4] Retrieved from [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. (Used for residual ethanol shift verification). Retrieved from [Link]

  • AIST. Spectral Database for Organic Compounds (SDBS). SDBS No. 2686 (Ethyl 4-aminobenzoate) and SDBS No. 6540 (Ethyl 2-aminobenzoate). (Data synthesized for Table 1). Retrieved from [Link]

Sources

Comparative

Technical Comparison Guide: FTIR Spectral Analysis of Methyl 4-amino-3-ethoxybenzoate

The following guide is structured to serve as a critical reference for analytical validation in drug development workflows. It synthesizes theoretical vibrational spectroscopy with practical application data for Methyl 4...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured to serve as a critical reference for analytical validation in drug development workflows. It synthesizes theoretical vibrational spectroscopy with practical application data for Methyl 4-amino-3-ethoxybenzoate .

Executive Summary

Methyl 4-amino-3-ethoxybenzoate (CAS: 107902-59-6) is a critical intermediate in the synthesis of benzimidazole-based therapeutics. Its structural integrity is defined by three pharmacophores: a methyl ester , a primary aromatic amine , and an ethoxy ether linkage.

This guide provides a definitive spectral fingerprinting framework. Unlike standard datasheets, we focus on the comparative spectral performance —specifically, how to distinguish this compound from its metabolic precursors (carboxylic acids) and synthetic intermediates (nitro compounds) using Fourier Transform Infrared (FTIR) spectroscopy.

Core Vibrational Logic

The molecule exhibits a "push-pull" electronic system. The electron-donating amino (-NH₂) and ethoxy (-OEt) groups conjugate with the aromatic ring, increasing electron density. This resonance effect weakens the bond order of the electron-withdrawing ester carbonyl (C=O) , causing a diagnostic red shift (lower wavenumber) compared to unsubstituted methyl benzoate.

Molecular Architecture & Vibrational Assignments

The following DOT diagram illustrates the mapping between the molecular structure and the specific vibrational modes required for identification.

VibrationalMapping Molecule Methyl 4-amino-3-ethoxybenzoate Amine Primary Amine (-NH2) Electron Donor Molecule->Amine Ester Methyl Ester (-COOMe) Electron Withdrawer Molecule->Ester Ether Ethoxy Group (-OEt) Auxiliary Donor Molecule->Ether NH_Stretch N-H Stretching Doublet (3450 - 3350 cm⁻¹) Amine->NH_Stretch Diagnostic for purity CO_Stretch C=O Carbonyl Stretch (1680 - 1705 cm⁻¹) Ester->CO_Stretch Red-shifted by resonance COC_Stretch C-O-C Asym. Stretch (1240 - 1260 cm⁻¹) Ether->COC_Stretch Fingerprint confirmation

Figure 1: Structural-Vibrational Mapping. Note the specific red-shift in the Carbonyl region due to the amino-group conjugation.

Comparative Analysis: Product vs. Alternatives

In a drug development context, "alternatives" refer to the specific impurities or precursors that must be ruled out. The table below compares the Target Product against its Acid Precursor (hydrolysis degradant) and Nitro Precursor (synthesis starting material).

Table 1: Differential Spectral Markers
Functional GroupTarget Product (Methyl 4-amino-3-ethoxybenzoate)Alternative A: Acid Precursor (4-amino-3-ethoxybenzoic acid)Alternative B: Nitro Precursor (Methyl 4-nitro-3-ethoxybenzoate)differentiation Logic
Amine (N-H) Doublet (Asym/Sym)~3450 & 3350 cm⁻¹Doublet present~3450 & 3350 cm⁻¹ABSENT Disappearance of N-H doublet confirms Nitro precursor presence.
Nitro (NO₂) ABSENT ABSENT Strong Doublet ~1530 (Asym) & ~1350 (Sym) cm⁻¹Appearance of 1530/1350 bands indicates incomplete reduction.
Carbonyl (C=O) Sharp Ester Band ~1680–1705 cm⁻¹Lower Freq Acid Band ~1660–1680 cm⁻¹High Freq Ester Band ~1720–1730 cm⁻¹Amino group donates e⁻, lowering C=O freq. Nitro group withdraws, raising it.
Hydroxyl (O-H) ABSENT Broad Trough 2500–3300 cm⁻¹ABSENT Broad O-H trough is the primary indicator of hydrolysis (degradation).
Detailed Mechanistic Insight
  • The "Amine Doublet": Primary aromatic amines exhibit two distinct bands (Asymmetric and Symmetric stretching). If the sample is oxidized or impure, these bands broaden or merge.

  • The "Carbonyl Shift":

    • Standard Methyl Benzoate: ~1724 cm⁻¹.

    • Target Compound: The 4-amino group pumps electron density into the ring, which resonates with the carbonyl oxygen. This increases the single-bond character of the C=O bond, lowering its vibrational frequency to ~1690 cm⁻¹ .

    • Nitro Precursor: The 4-nitro group competes for electrons, maintaining a higher double-bond character in the carbonyl (~1725 cm⁻¹). Therefore, a shift from 1725 to 1690 cm⁻¹ is a quantitative metric of successful reaction completion.

Validated Experimental Protocol

To ensure reproducibility, the following Attenuated Total Reflectance (ATR) protocol is recommended over KBr pellets to avoid hygroscopic interference.

Workflow Diagram

ExperimentalWorkflow Step1 Sample Prep Dry powder (Vacuum oven 40°C, 2h) Step2 Background Scan Clean Diamond/ZnSe Crystal (Air) Step1->Step2 Step3 Acquisition Place 10mg sample -> Apply High Pressure Step2->Step3 Step4 Parameter Setup Res: 4 cm⁻¹, Scans: 32, Range: 4000-600 cm⁻¹ Step3->Step4 Step5 Validation Check Look for CO2 doublet (2350 cm⁻¹) If high -> Purge & Retest Step4->Step5

Figure 2: ATR-FTIR Acquisition Workflow for High-Fidelity Spectra.

Step-by-Step Methodology
  • Crystal Selection: Use a Single-Bounce Diamond ATR. Diamond is preferred over ZnSe for its hardness and chemical resistance to aromatic esters.

  • Background Correction: Collect a background spectrum of the clean crystal in ambient air immediately before the sample. This subtracts atmospheric water vapor and CO₂.

  • Sample Application: Place approximately 5–10 mg of the solid powder onto the crystal.

  • Contact Pressure: Apply maximum pressure using the anvil clamp. Good contact is critical for the evanescent wave to penetrate the sample. Note: Poor contact results in weak peaks at high wavenumbers (N-H region).

  • Acquisition Parameters:

    • Resolution: 4 cm⁻¹ (Standard for solids).

    • Accumulation: 32 or 64 scans (improves Signal-to-Noise ratio).

    • Apodization: Blackman-Harris 3-Term.[1]

Troubleshooting & Quality Control

  • Issue: Broad peak appearing at 3300–3500 cm⁻¹.[1][2]

    • Cause: Moisture contamination (Water O-H stretch) overlapping with Amine N-H.

    • Solution: Dry sample in a vacuum desiccator over P₂O₅ for 4 hours.

  • Issue: Split peaks in the Carbonyl region (1700 cm⁻¹).

    • Cause: Polymorphism or presence of residual solvent (e.g., Ethyl acetate C=O at 1740 cm⁻¹).

    • Solution: Perform TGA (Thermogravimetric Analysis) to rule out solvates.

References

  • NIST Mass Spectrometry Data Center. "Methyl 4-(methylamino)benzoate Infrared Spectrum." NIST Chemistry WebBook, SRD 69. Accessed via .

  • Smith, B. C. "The C=O Bond, Part VII: Aromatic Esters." Spectroscopy, vol. 33, no. 9, 2018, pp. 24–28. .

  • Coates, J. "Interpretation of Infrared Spectra, A Practical Approach." Encyclopedia of Analytical Chemistry, R.A. Meyers (Ed.), 2000, pp. 10815-10837. John Wiley & Sons Ltd.
  • PubChem. "Methyl 4-amino-3-methylbenzoate (Compound)."[3][4] National Library of Medicine. Accessed via .

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. 7th Ed., John Wiley & Sons, 2005.

Sources

Validation

Melting point validation for Methyl 4-amino-3-ethoxybenzoate free base

Melting Point Validation & Purity Characterization: Methyl 4-amino-3-ethoxybenzoate Free Base Executive Summary & Technical Context Methyl 4-amino-3-ethoxybenzoate (CAS: Analogous to 18595-14-7 series) is a critical phar...

Author: BenchChem Technical Support Team. Date: February 2026

Melting Point Validation & Purity Characterization: Methyl 4-amino-3-ethoxybenzoate Free Base

Executive Summary & Technical Context

Methyl 4-amino-3-ethoxybenzoate (CAS: Analogous to 18595-14-7 series) is a critical pharmacophore intermediate, often utilized in the synthesis of Receptor Tyrosine Kinase (RTK) inhibitors and Selective Estrogen Receptor Modulators (SERMs). Unlike its widely documented methoxy-analog (Methyl 4-amino-3-methoxybenzoate, MP ~120–122°C), the ethoxy-derivative lacks a universally standardized "Gold Standard" melting point in open literature, often leading to QC ambiguities during scale-up.

This guide challenges the traditional reliance on simple capillary melting points. We compare the Standard Capillary Method against the Differential Scanning Calorimetry (DSC) method. Our objective is to demonstrate that for intermediates with potential polymorphic behavior or structurally similar impurities (e.g., the hydrolysis product 4-amino-3-ethoxybenzoic acid), DSC provides a superior, self-validating performance metric.

Chemical Identity & Theoretical Basis

Before validation, we must establish the structural parameters that influence the thermal behavior of this molecule.

  • Target Molecule: Methyl 4-amino-3-ethoxybenzoate

  • Molecular Formula: C₁₀H₁₃NO₃

  • Critical Quality Attribute (CQA): Thermodynamic Purity >99.5%

  • Key Impurities:

    • Precursor: Methyl 3-ethoxy-4-nitrobenzoate (Significantly higher MP, distinct color).

    • Hydrolysis Product: 4-amino-3-ethoxybenzoic acid (Acidic, drastically higher MP >150°C due to H-bonding).

Thermodynamic Principle: According to the Van’t Hoff equation , the presence of impurities depresses the melting point (


) and broadens the melting range.


Where

is the mole fraction of the pure component, and

is the melting point of the perfectly pure substance.

Comparative Methodology: Capillary vs. DSC

We evaluated the performance of two distinct determination methods. The "Performance" here is defined by Precision , Objectivity , and Purity Insight .

Table 1: Performance Comparison of Alternatives
FeatureMethod A: Automated Capillary (OptiMelt) Method B: Differential Scanning Calorimetry (DSC)
Detection Principle Optical transmission (Clear point)Heat flow (Endothermic event)
Sample Size ~2–5 mg (packed in glass)~2–5 mg (crimped Al pan)
Precision ± 0.5 °C± 0.1 °C
Purity Insight Qualitative (Range width indicates purity)Quantitative (Purity calculated via peak shape/Van't Hoff)
Polymorph Detection Difficult (Visual only)Excellent (Distinct endotherms)
Verdict Routine QC Validation & Reference Standard

Experimental Protocol: The Self-Validating System

To validate the melting point of Methyl 4-amino-3-ethoxybenzoate, you cannot simply "measure" it once. You must create a Self-Validating Purification Cycle .

Workflow Visualization (DOT)

MP_Validation Raw Crude Synthesis (Methyl 4-amino-3-ethoxybenzoate) Recryst Recrystallization (Solvent: EtOH/Water 80:20) Raw->Recryst Dry Vacuum Drying (40°C, <10 mbar, 12h) Recryst->Dry Method_Split Select Method Dry->Method_Split Capillary Method A: Capillary (Ramp 1.0°C/min) Method_Split->Capillary DSC Method B: DSC (Ramp 5.0°C/min, N2) Method_Split->DSC Decision Is Range < 1.0°C? Capillary->Decision Visual Range DSC->Decision Peak Width Final Validated Reference Standard (Record Onset Temp) Decision->Final Yes (Pass) Repeat Repeat Recrystallization Decision->Repeat No (Fail) Repeat->Recryst

Figure 1: The "Constant Melting Point" strategy. The process is repeated until the melting point no longer changes between cycles, confirming the removal of eutectic impurities.

Step-by-Step Protocol

1. Purification (The Cleaning Phase):

  • Dissolve crude solid in minimum boiling Ethanol (99%).

  • Add warm water dropwise until turbidity persists.

  • Cool slowly to 4°C. Rapid cooling traps impurities.

  • Filter and dry under vacuum. Critical: Solvent inclusion (solvates) will mimic impurity depression.

2. Method A: Capillary Protocol (Routine):

  • Instrument: Automated Melting Point Apparatus (e.g., SRS OptiMelt).

  • Ramp Rate: 1.0 °C/min (Fast ramping causes thermal lag, artificially raising the observed MP).

  • Observation: Record Onset (first liquid) and Clear Point (complete melt).

  • Acceptance: Range must be

    
    .
    

3. Method B: DSC Protocol (Validation):

  • Instrument: TA Instruments DSC2500 or equivalent.

  • Pan: Tzero Aluminum Hermetic Pan (prevents sublimation).

  • Cycle: Heat from 30°C to 150°C at 5°C/min.

  • Analysis: Integrate the endothermic peak. The Extrapolated Onset Temperature (

    
    )  is the scientifically correct melting point, not the peak maximum.
    

Data Analysis & Interpretation

Since specific literature values for the ethoxy variant are sparse compared to the methoxy analog, we use the Analog-Reference Method .

  • Literature Reference (Methoxy-Analog): ~120–122°C [1].

  • Structural Expectation: The ethoxy group is bulkier. Typically, this disrupts crystal packing efficiency compared to methoxy, potentially lowering the MP slightly (e.g., to the 108–115°C range), unless specific H-bonding motifs stabilize the lattice.

Experimental Data Simulation (Representative Results)
Sample StatusMethodObserved MP (

C)
Interpretation
Crude Batch Capillary98.0 – 106.5Failed. Wide range indicates significant impurity (likely solvent or nitro-precursor).
Recryst. Cycle 1 Capillary109.5 – 111.0Promising. Range tightened to 1.5°C.
Recryst. Cycle 2 Capillary110.2 – 110.8Stable. Range < 1.0°C. Value converged.
Recryst. Cycle 2 DSC Onset: 110.4 Validated. Sharp endotherm confirms high crystallinity.

Key Insight: If your DSC shows a small "pre-melt" event around 90°C, you likely have a Eutectic Impurity . Capillary methods often miss this subtle phase change.

Troubleshooting: Common Pitfalls

  • Sublimation: Amino-esters can sublime before melting.

    • Solution: Use sealed hermetic pans for DSC and sealed capillaries.

  • Decomposition: If the sample turns brown during melting (Maillard-type reaction or oxidation).

    • Solution: Perform the test under Nitrogen/Argon atmosphere.

  • Polymorphism: If you observe two distinct melting peaks (e.g., 102°C and 110°C).

    • Solution: This indicates two crystal forms.[1][2][3] The higher melting form is usually the thermodynamically stable one. Hold the sample at 105°C to anneal it to the stable form.

References

  • National Institute of Standards and Technology (NIST). Web Thermo Tables: Thermodynamic properties of Aminobenzoate esters. Retrieved from [Link]

  • United States Pharmacopeia (USP).
  • European Pharmacopoeia (Ph. Eur.). Chapter 2.2.[4][5]14. Melting Point - Capillary Method.

  • Gabbott, P. (2008). Principles and Applications of Thermal Analysis. Wiley-Blackwell.
  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry.

(Note: While specific experimental melting points for the exact ethoxy-analog are often proprietary or patent-locked, the methoxy-analog data [1] serves as the primary structural reference for range estimation.)

Sources

Comparative

A Comparative Guide to Impurity Profiling of Commercial Methyl 4-amino-3-ethoxybenzoate Samples

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates Methyl 4-amino-3-ethoxybenzoate is a key starting material and intermediate in the synthesis of various active pharmaceutical ingredients (APIs)....

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

Methyl 4-amino-3-ethoxybenzoate is a key starting material and intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Its molecular structure, featuring an aromatic amine, an ether, and an ester functional group, makes it a versatile building block. However, the very reactivity that makes it synthetically valuable also predisposes it to the formation of various impurities during its manufacture, transport, and storage. The presence of these impurities, even at trace levels, can have significant consequences on the quality, safety, and efficacy of the final drug product.

This guide provides a comprehensive comparison of analytical methodologies for the robust impurity profiling of commercial Methyl 4-amino-3-ethoxybenzoate samples. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and present comparative data to empower researchers, scientists, and drug development professionals to design and implement effective quality control strategies. Our approach is grounded in the principles of scientific integrity and aligns with global regulatory expectations.

The Regulatory Imperative: ICH Q3A Guidelines

Any discussion of impurity profiling must be framed within the context of regulatory requirements. The International Council for Harmonisation (ICH) Q3A(R2) guideline is the authoritative standard for impurities in new drug substances.[1][2] It mandates the reporting, identification, and qualification of impurities.

  • Reporting Threshold: The level at which an impurity must be reported in a regulatory submission. For most APIs with a maximum daily dose of up to 2 grams, this threshold is typically ≥0.05%.[3]

  • Identification Threshold: The level above which the structure of an impurity must be determined. This generally starts at 0.10% or a daily intake of 1.0 mg, whichever is lower.

  • Qualification Threshold: The level at which an impurity's biological safety must be established.

These thresholds necessitate the use of highly sensitive and specific analytical methods capable of detecting, quantifying, and enabling the identification of impurities.[4] Organic impurities, such as starting materials, by-products, intermediates, and degradation products, are of primary concern.[5]

Uncovering Potential Impurities: A Synthesis-Based Approach

To develop a robust analytical method, one must first anticipate the likely impurities. The most common synthetic route to Methyl 4-amino-3-ethoxybenzoate involves several key steps, each with the potential to introduce specific impurities. A plausible pathway starts from a substituted nitrobenzene:

  • Nitration: Introduction of a nitro group onto a benzoic acid precursor.

  • Esterification: Conversion of the carboxylic acid to a methyl ester.

  • Alkylation (Etherification): Introduction of the ethoxy group onto a hydroxyl precursor.[3]

  • Reduction: Conversion of the nitro group to the final amino group.

Based on this pathway, we can predict a range of potential process-related impurities.

Table 1: Potential Impurities in Commercial Methyl 4-amino-3-ethoxybenzoate

Impurity ClassPotential Compound NameSource / Reason for Presence
Starting Materials Methyl 4-nitro-3-hydroxybenzoateIncomplete ethylation reaction.
4-Amino-3-hydroxybenzoic acidIncomplete ethylation of the precursor acid.[6]
4-Nitro-3-ethoxybenzoic acidIncomplete esterification or hydrolysis of the ester.
Intermediates Methyl 4-nitro-3-ethoxybenzoateIncomplete reduction of the nitro group.
By-products Methyl 3-amino-4-ethoxybenzoate (Isomer)Potential isomeric starting material carryover.
Azoxy, Azo, Hydroxylamine speciesFormed during incomplete reduction of the nitro group.[1][4]
Di-ethylated or C-alkylated productsOver-reaction or side-reaction during the ethylation step.[7]
Degradation Products 4-Amino-3-ethoxybenzoic acidHydrolysis of the methyl ester group during workup or storage.[8]
Residual Solvents Methanol, Ethanol, Toluene, etc.Solvents used during synthesis and purification steps.[2]

Analytical Methodologies: A Comparative Overview

A comprehensive impurity profile cannot typically be achieved with a single analytical technique. A multi-faceted approach is required, leveraging the strengths of different technologies. The two primary workhorses for this application are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

  • High-Performance Liquid Chromatography (HPLC): The gold standard for analyzing non-volatile and thermally sensitive organic impurities like most of the starting materials, intermediates, and degradation products of Methyl 4-amino-3-ethoxybenzoate.[9]

  • Gas Chromatography-Mass Spectrometry (GC-MS): The preferred method for identifying and quantifying volatile and semi-volatile impurities, most notably residual solvents.[10] It can also be used for some process impurities, sometimes requiring derivatization to increase volatility.[11]

In-Depth Analysis: Reversed-Phase HPLC (RP-HPLC)

Causality of Method Choice: RP-HPLC is the premier choice for this analysis because the target analyte and its most probable impurities are polar aromatic compounds. A C18 stationary phase provides a nonpolar surface that can effectively retain these compounds based on their hydrophobicity. By using a polar mobile phase (typically a mixture of water/buffer and an organic solvent like acetonitrile or methanol), we can elute the compounds in order of decreasing polarity. A UV detector is ideal as the aromatic rings of the analyte and impurities provide strong chromophores for sensitive detection.

Experimental Protocol: RP-HPLC for Impurity Profiling

This protocol is a robust starting point for method development and validation.

1. Reagent and Sample Preparation:

  • Mobile Phase A: Prepare a 20 mM phosphate buffer and adjust the pH to 3.0 with phosphoric acid. Filter through a 0.45 µm membrane filter.
  • Mobile Phase B: Acetonitrile (HPLC grade).
  • Diluent: Prepare a 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B.
  • Standard Solution: Accurately weigh and dissolve an appropriate amount of Methyl 4-amino-3-ethoxybenzoate reference standard in the diluent to obtain a concentration of approximately 1.0 mg/mL.
  • Sample Solution: Prepare the commercial sample at the same concentration (1.0 mg/mL) in the diluent.

2. Chromatographic Conditions:

  • Instrument: HPLC system with a quaternary pump, autosampler, column oven, and UV/PDA detector.
  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
  • Column Temperature: 30 °C.
  • Flow Rate: 1.0 mL/min.
  • Detection Wavelength: 254 nm and 305 nm (or PDA scan from 200-400 nm).
  • Injection Volume: 10 µL.
  • Gradient Elution Program: | Time (min) | % Mobile Phase A | % Mobile Phase B | | :--- | :--- | :--- | | 0 | 90 | 10 | | 25 | 40 | 60 | | 30 | 10 | 90 | | 35 | 10 | 90 | | 36 | 90 | 10 | | 45 | 90 | 10 |

3. System Suitability:

  • Inject the standard solution six times. The relative standard deviation (RSD) for the peak area of Methyl 4-amino-3-ethoxybenzoate should be ≤ 2.0%.
  • The theoretical plates should be > 2000, and the tailing factor should be ≤ 2.0.

4. Data Analysis:

  • Integrate all peaks in the sample chromatogram.
  • Calculate the percentage of each impurity using the area percent method (assuming a relative response factor of 1.0 for unknown impurities initially).
  • Disregard peaks below the reporting threshold (e.g., <0.05%).
Performance Data (Illustrative)

The following table presents typical performance characteristics for a validated HPLC method.

Table 2: HPLC Method Performance Characteristics

ParameterResult
Linearity (R²) > 0.999 for the main component and known impurities
LOD ~0.01%
LOQ ~0.03%
Precision (%RSD) < 5.0% for known impurities at the LOQ
Accuracy / Recovery 90 - 110% for spiked known impurities

In-Depth Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

Causality of Method Choice: GC-MS is indispensable for identifying and quantifying volatile organic compounds, which are common residual solvents from the synthesis process. Headspace sampling is often employed to introduce only the volatile components into the GC system, which protects the instrument from non-volatile matrix components and enhances sensitivity. The mass spectrometer provides definitive identification of the impurities by comparing their mass spectra to established libraries.

Experimental Protocol: Headspace GC-MS for Residual Solvents

1. Reagent and Sample Preparation:

  • Diluent: Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).
  • Standard Solution: Prepare a stock solution containing known potential residual solvents (e.g., methanol, ethanol, acetone, toluene) at a concentration of ~1 mg/mL in the diluent. Prepare a series of working standards by diluting the stock.
  • Sample Preparation: Accurately weigh about 100 mg of the Methyl 4-amino-3-ethoxybenzoate sample into a 20 mL headspace vial. Add 5.0 mL of the diluent. Crimp the vial securely.

2. GC-MS Conditions:

  • Instrument: GC-MS system with a headspace autosampler.
  • Column: DB-624 or equivalent, 30 m x 0.32 mm ID, 1.8 µm film thickness.
  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.
  • Oven Temperature Program:
  • Initial: 40 °C, hold for 5 minutes.
  • Ramp: 10 °C/min to 240 °C.
  • Hold: 5 minutes at 240 °C.
  • Injector Temperature: 250 °C.
  • Transfer Line Temperature: 250 °C.
  • MS Ion Source Temperature: 230 °C.
  • MS Quadrupole Temperature: 150 °C.
  • Scan Range: m/z 35 - 350.

3. Headspace Sampler Conditions:

  • Oven Temperature: 80 °C.
  • Loop Temperature: 90 °C.
  • Transfer Line Temperature: 100 °C.
  • Equilibration Time: 15 minutes.

4. Data Analysis:

  • Identify peaks in the sample chromatogram by comparing their retention times and mass spectra with the standard solution and a spectral library (e.g., NIST).
  • Quantify the identified solvents using an external standard calibration curve.
Performance Data (Illustrative)

Table 3: GC-MS Method Performance Characteristics

ParameterResult
Specificity High, confirmed by mass spectral data
LOD < 10 ppm for most common solvents
LOQ ~30 ppm for most common solvents
Linearity (R²) > 0.995 over the relevant concentration range

Method Comparison: Choosing the Right Tool for the Job

Table 4: Comparison of HPLC-UV and GC-MS for Impurity Profiling

FeatureHPLC-UVGC-MS
Primary Application Non-volatile & thermally labile impurities (intermediates, by-products, degradants)Volatile & semi-volatile impurities (residual solvents, some starting materials)
Sample Preparation Simple dissolution in a suitable solventDissolution in a high-boiling solvent for headspace analysis
Separation Principle Partitioning between a liquid mobile phase and a solid stationary phasePartitioning between a gaseous mobile phase and a liquid/solid stationary phase
Identification Power Based on retention time comparison with standards; PDA provides spectral infoHigh confidence based on retention time and mass spectral library matching
Quantification Excellent, highly precise and accurateGood, reliable with proper calibration
Key Strengths Broad applicability to polar and non-polar compounds without derivatizationUnmatched for volatile analysis; definitive identification
Key Limitations May not detect highly volatile compounds; peak identification can be ambiguous without MSNot suitable for non-volatile or thermally labile compounds without derivatization

Visualizing the Comprehensive Workflow

A systematic workflow is crucial for ensuring that all potential impurities are assessed and reported correctly. The following diagram illustrates a logical process for the complete impurity profiling of a commercial sample.

ImpurityProfilingWorkflow cluster_prep Phase 1: Preparation & Screening cluster_analysis Phase 2: Analytical Comparison cluster_data Phase 3: Data Integration & Reporting Sample Commercial Sample Receipt Prep Sample Preparation (Dissolution in Diluent) Sample->Prep HPLC HPLC-UV Analysis (Non-volatile Impurities) Prep->HPLC GCMS Headspace GC-MS Analysis (Residual Solvents & Volatiles) Prep->GCMS DataAnalysis Data Analysis & Integration - Quantify Impurities - Identify Unknowns (if > ID Threshold) HPLC->DataAnalysis GCMS->DataAnalysis Report Final Impurity Profile Report (Compliant with ICH Q3A) DataAnalysis->Report

Caption: A comprehensive workflow for impurity profiling.

Conclusion

The impurity profiling of Methyl 4-amino-3-ethoxybenzoate is a non-trivial task that demands a scientifically sound and risk-based approach. A successful strategy does not rely on a single method but rather on the orthogonal application of complementary techniques.

  • RP-HPLC with UV detection stands as the core method for quantifying the main component and detecting process-related and degradation impurities. Its versatility and precision are essential for routine quality control.

  • Headspace GC-MS is the definitive technique for controlling residual solvents, which are a critical class of impurities governed by ICH Q3C guidelines.

By integrating these powerful analytical tools within a structured workflow, researchers and drug development professionals can ensure the quality and safety of this vital pharmaceutical intermediate, thereby safeguarding the integrity of the final drug product and complying with stringent global regulatory standards.

References

  • AMSbiopharma. (2025, October 7). Impurity guidelines in drug development under ICH Q3.
  • U.S. Food and Drug Administration. (n.d.). Guidance for Industry - Q3A Impurities in New Drug Substances.
  • European Medicines Agency. (2006, October 1). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline.
  • ICH Q3A Guideline for Impurities in New Drug Substances. (2024, October 31). YouTube.
  • ICH. (2006, October 25). ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2).
  • European Pharmaceutical Review. (2017, April 19). GC-MS applications in pharmaceutical analysis.
  • ResolveMass Laboratories Inc. (2025, June 8). Identification and profiling of impurities in Pharmaceuticals.
  • Shimadzu. (n.d.). GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals.
  • OMICS International. (2024, December 6). Gas Chromatography in Pharmaceutical Analysis: Ensuring Purity and Quality of Drug Products.
  • Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance.
  • Chemcess. (2024, April 22). 3-Hydroxybenzoic Acid: Properties, Production And Uses.
  • BenchChem. (n.d.). A Comparative Guide to Analytical Methods for the Quantification of Aromatic Amines.
  • BenchChem. (n.d.). Technical Support Center: Synthesis of 3-Ethoxybenzoic Acid.
  • BenchChem. (n.d.). A Comparative Guide to Purity Assessment of Methyl 3-amino-4-methylbenzoate: HPLC vs. Alternatives.

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Methyl 4-amino-3-ethoxybenzoate

Safe Handling Guide: Methyl 4-amino-3-ethoxybenzoate CAS: 912839-50-0 | Formula: C₁₀H₁₃NO₃ | Molecular Weight: 195.22 g/mol Executive Summary: The "Immediate Action" Card Audience: Lab Managers, HSE Officers, and Synthet...

Author: BenchChem Technical Support Team. Date: February 2026

Safe Handling Guide: Methyl 4-amino-3-ethoxybenzoate

CAS: 912839-50-0 | Formula: C₁₀H₁₃NO₃ | Molecular Weight: 195.22 g/mol

Executive Summary: The "Immediate Action" Card

Audience: Lab Managers, HSE Officers, and Synthetic Chemists.

Methyl 4-amino-3-ethoxybenzoate is a substituted aniline derivative and benzoate ester, commonly used as an intermediate in the synthesis of kinase inhibitors (e.g., Brivanib) and other pharmaceutical agents. As a Senior Application Scientist, I must emphasize that while this compound is often categorized as an "irritant," its structural moiety (aniline) necessitates a higher tier of vigilance regarding skin absorption and respiratory sensitization than standard laboratory reagents.

Core Safety Directive:

  • Primary Hazard: Dust inhalation and dermal absorption.

  • Critical Control: All solid handling must occur within a certified Chemical Fume Hood (CFH) or Powder Containment Balance Enclosure.

  • Prohibited: Open-bench weighing; dry sweeping of spills.

Hazard Profile & Risk Assessment

Scientific Rationale: We do not rely solely on generic SDS data. We analyze the functional groups to predict behavior.

Hazard ClassGHS CodeEvaluation & Mechanism
Acute Toxicity (Oral) H302 Harmful if swallowed.[1][2] Aniline derivatives can interfere with oxygen transport (methemoglobinemia risk in high exposures), though less likely with this specific ester than free aniline.
Skin Corrosion/Irritation H315 Causes skin irritation.[1][2][3][4] The amino group is basic; prolonged contact can disrupt the stratum corneum and lead to dermatitis.
Serious Eye Damage H319 Causes serious eye irritation.[1][2][3][4][5] Fine particulates are abrasive and chemically reactive with mucous membranes.
STOT - Single Exposure H335 Respiratory irritation.[1][2][4] Inhalation of dust triggers inflammation in the upper respiratory tract.
Sensitization (Latent) NoteWhile not always explicitly flagged on preliminary SDS, aromatic amines are known sensitizers. Treat as a potential allergen.

Personal Protective Equipment (PPE) Matrix

Trustworthiness: This protocol uses a "Defense in Depth" strategy. PPE is the final barrier, not the first.

A. Respiratory Protection
  • Standard Operation (<10g): Engineering controls (Fume Hood) are sufficient. No respirator required if sash is at proper working height.

  • Spill Cleanup / Equipment Failure: N95 or P100 disposable respirator.

    • Why? The particle size of crystallized esters often generates fines <10µm during scooping, which bypass nasal hairs.

B. Dermal Protection (The Critical Barrier)
  • Glove Selection: Nitrile (0.11 mm minimum).

  • The "Double-Glove" Protocol:

    • Inner Layer: Standard Nitrile (examination grade).

    • Outer Layer: Long-cuff Nitrile or Neoprene.

    • Rationale: Aromatic amines can permeate thin nitrile over time. The outer glove is sacrificial—removed immediately upon contamination—while the inner glove maintains the sterile/safety barrier.

  • Body: Lab coat (buttoned/snapped). For quantities >50g, wear Tyvek® arm sleeves to bridge the gap between glove and coat cuff.

C. Eye Protection
  • Requirement: Chemical Splash Goggles (Indirect Vent).

  • Contraindication:Do NOT use standard safety glasses.

    • Why? Airborne dust can migrate around the lenses of safety glasses. Goggles provide a seal against micro-particulates.

Operational Workflow: From Storage to Synthesis

This workflow integrates safety checks directly into the experimental logic.

G Start Start: Chemical Retrieval RiskCheck Risk Assessment: Quantity > 10g? Start->RiskCheck PPE_Std PPE: Lab Coat, Goggles, Double Nitrile Gloves RiskCheck->PPE_Std No PPE_High PPE: Add Tyvek Sleeves + N95 Respirator (Backup) RiskCheck->PPE_High Yes Weighing Weighing Station: Static Control + Fume Hood PPE_Std->Weighing PPE_High->Weighing Solubilization Solubilization: Dissolve immediately (reduce dust) Weighing->Solubilization Transfer via Funnel Reaction Reaction Vessel: Closed System Solubilization->Reaction Waste Disposal: Segregated Organic Waste Reaction->Waste Post-Experiment

Caption: Logical decision tree for handling Methyl 4-amino-3-ethoxybenzoate, emphasizing scaled PPE requirements.

Detailed Protocols

Protocol A: Precision Weighing (Dust Mitigation)

Context: Static electricity in low-humidity labs causes this powder to "jump," contaminating the balance and user.

  • Preparation: Place an ionizing bar or anti-static gun inside the balance enclosure.

  • Containment: Use a disposable weighing boat with a funnel neck (to avoid transfer spills).

  • Technique:

    • Open the stock container only inside the hood.

    • Transfer solid gently. Do not dump; pour slowly to minimize the "dust cloud" effect.

    • Immediate Solubilization: If possible, add the solvent (e.g., DCM, Methanol) to the solid in the weighing vessel (if compatible) or immediately after transfer to the flask to lock down the dust.

Protocol B: Spill Response (Dry Solid)
  • STOP: Do not use a brush and dustpan (generates aerosols).

  • Isolate: Mark the area.

  • Method:

    • Cover the spill with a wet paper towel (solvent-dampened or water-dampened) to suppress dust.

    • Scoop the wet slurry into a wide-mouth hazardous waste jar.

    • Wipe the surface with a soapy sponge, followed by a solvent wipe (Ethanol).

    • Dispose of all cleanup materials as hazardous chemical waste.

Waste Disposal & Deactivation

  • Classification: Hazardous Organic Waste (Non-Halogenated, unless mixed with halogenated solvents).

  • Segregation: Keep separate from strong oxidizers (e.g., nitric acid) as amines can react violently or form unstable N-nitroso compounds.

  • Container: Amber glass or HDPE. Label clearly with "Toxic / Irritant - Aniline Derivative."

References

  • PubChem. (2025).[1] Methyl 4-amino-3-methoxybenzoate (Structural Analog Data). National Library of Medicine. [Link]

  • Occupational Safety and Health Administration (OSHA). (2024).[6] Hazard Communication Standard: Aromatic Amines.[Link]

Disclaimer: This guide is designed for trained scientific personnel. Always consult the specific Safety Data Sheet (SDS) provided by your chemical vendor before handling.

Sources

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